3-Amino-1-phenothiazin-10-yl-propan-1-one Hydrochloride: A Technical Guide to Molecular Properties, Synthesis, and Validation
Executive Summary Phenothiazine derivatives represent a privileged class of heterocyclic scaffolds with profound historical and contemporary significance in medicinal chemistry and materials science. Among these, 3-Amino...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Phenothiazine derivatives represent a privileged class of heterocyclic scaffolds with profound historical and contemporary significance in medicinal chemistry and materials science. Among these, 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride (CAS: 14359-62-7) serves as a critical intermediate and bioactive building block [1]. This whitepaper provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic methodology, and outlines the analytical protocols required for rigorous structural confirmation.
Chemical Identity and Quantitative Data
The molecule consists of an electron-rich phenothiazine tricyclic core, functionalized at the N10 position with a 3-aminopropanoyl linker. It is isolated as a hydrochloride salt to enhance stability and aqueous solubility[2].
Table 1: Physicochemical and Structural Properties
The synthesis of 10-substituted phenothiazines is notoriously challenging due to the low nucleophilicity of the phenothiazine nitrogen. The lone pair on the N10 atom is highly delocalized into the two adjacent aromatic rings, rendering it a weak nucleophile. Consequently, standard alkylation or acylation conditions often fail or result in poor yields.
To overcome this steric and electronic hindrance, a highly reactive electrophile (such as an acyl chloride) and elevated thermal energy are required. The workflow below utilizes a three-step protocol: Acylation, Gabriel Synthesis (to prevent over-alkylation common with direct ammonia use), and Salt Formation.
Chemical synthesis workflow for 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride.
Experimental Protocol: Step-by-Step Methodology
Step 1: N-Acylation
Dissolve 1.0 eq of phenothiazine in anhydrous toluene. Causality: Toluene is chosen because its boiling point (110°C) provides sufficient thermal energy to drive the endothermic transition state of the hindered nitrogen, while remaining inert to the acyl chloride.
Add 1.5 eq of 3-chloropropionyl chloride dropwise at 0°C, then heat to reflux for 4-6 hours.
Cool, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate to yield 3-chloro-1-phenothiazin-10-yl-propan-1-one (CAS: 4091-91-2) [2].
Step 2: Gabriel Synthesis (Amination)
Dissolve the intermediate in anhydrous DMF and add 1.2 eq of potassium phthalimide. Heat at 80°C for 8 hours. Causality: Phthalimide ensures exclusively primary amine formation, preventing the secondary/tertiary amine mixtures that occur if aqueous ammonia is used.
Precipitate the intermediate in ice water, filter, and resuspend in ethanol.
Add 2.0 eq of hydrazine hydrate and reflux for 2 hours to cleave the phthalimide protecting group. Filter off the phthalhydrazide byproduct to isolate the free base amine.
Step 3: Hydrochloride Salt Formation
Dissolve the free base in anhydrous diethyl ether.
Bubble anhydrous HCl gas through the solution (or add a stoichiometric amount of HCl in dioxane) at 0°C. Causality: Utilizing anhydrous conditions prevents the acid-catalyzed hydrolysis of the newly formed amide bond, which would occur in aqueous HCl.
Filter the resulting precipitate, wash with cold ether, and dry under vacuum to yield the final product.
Analytical Characterization & Self-Validating Systems
To ensure scientific integrity, the synthesized compound must undergo orthogonal validation. Relying on a single analytical method introduces a high risk of false positives due to co-eluting impurities or structural isomers.
Self-validating analytical workflow for structural confirmation and purity assessment.
Analytical Rationale
LC-MS (ESI+): The mobile phase must contain 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Causality: The acidic modifier ensures the primary amine remains fully protonated during chromatography. This prevents peak tailing on the C18 column and significantly enhances ionization efficiency in the positive electrospray ionization (ESI+) mode, yielding a strong[M-Cl]⁺ peak at m/z 271.08.
¹H-NMR Spectroscopy: The sample must be dissolved in DMSO-d₆ rather than CDCl₃. Causality: The hydrochloride salt exhibits poor solubility in non-polar solvents. Furthermore, DMSO-d₆ strongly hydrogen-bonds with the primary ammonium protons (-NH₃⁺), shifting their resonance downfield (typically 7.5 - 8.5 ppm) and slowing their exchange rate with ambient moisture, allowing for distinct integration and confirmation of salt formation.
Stability and Degradation Pathways
Phenothiazines are highly electron-rich and are notoriously susceptible to photo-oxidation and atmospheric degradation. Proper handling requires storage in amber vials under an inert atmosphere (Argon or Nitrogen) at -20°C[4].
Primary oxidative degradation pathways of the phenothiazine core requiring controlled storage.
Exposure to light generates a highly stabilized radical cation (often visually indicated by a shift to a pink or dark purple color). Concurrently, the sulfur atom is readily oxidized to a sulfoxide, and under prolonged exposure, to a sulfone. The hydrochloride salt form of the primary amine slightly mitigates auto-oxidation compared to the free base, but rigorous environmental controls remain essential for long-term stability.
References
Title: 3-AMINO-1-PHENOTHIAZIN-10-YL-PROPAN-1-ONE — Chemical Substance Information
Source: NextSDS Substance Database
URL: [Link]
Exploratory
Unlocking the Phenothiazine Interactome: A Technical Guide to 3-Amino-1-phenothiazin-10-yl-propan-1-one Hydrochloride in Proteomics
Executive Summary In advanced proteomics and drug discovery, the isolation of specific target proteins from complex cellular lysates requires highly functionalized biochemical probes. 3-Amino-1-phenothiazin-10-yl-propan-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In advanced proteomics and drug discovery, the isolation of specific target proteins from complex cellular lysates requires highly functionalized biochemical probes. 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride (CAS 14359-62-7) is a specialized phenothiazine derivative engineered specifically for affinity chromatography and surface immobilization[1].
While the phenothiazine scaffold is classically recognized in pharmacology as a dopamine D2 receptor antagonist, its most powerful utility in molecular biology stems from its highly specific, calcium-dependent binding affinity to Calmodulin (CaM) and structurally related EF-hand proteins[2]. This whitepaper details the mechanistic grounding, chemical rationale, and self-validating experimental workflows for utilizing this compound to isolate and characterize target proteins with high fidelity.
Mechanistic Grounding: The Phenothiazine-Protein Interactome
The binding affinity of phenothiazines to their target proteins is governed by two distinct biochemical pathways. Understanding the causality behind these interactions is critical for designing effective pull-down assays.
Calmodulin is a ubiquitous intracellular calcium sensor. In its calcium-free state (Apo-CaM), the protein adopts a closed conformation. Upon binding
Ca2+
ions via its four EF-hand motifs, CaM undergoes a dramatic conformational shift, exposing two methionine-rich hydrophobic pockets[2]. The tricyclic phenothiazine core of our probe inserts into these pockets with high affinity (
Kd≈10−6
M)[2].
Crucially, this interaction is strictly reversible. The introduction of a calcium chelator (e.g., EGTA) strips the
Ca2+
ions, reverting the protein to its Apo state and triggering the immediate dissociation of the phenothiazine-CaM complex[2][3].
Orthosteric Receptor Antagonism (GPCRs)
In neuropharmacology, the phenothiazine core binds competitively to the orthosteric sites of G-protein coupled receptors (GPCRs), most notably the Dopamine D2 and Histamine H1 receptors. Unlike CaM binding, this interaction is calcium-independent and relies on electrostatic interactions between the basic amine in the phenothiazine side chain and conserved aspartate residues in the receptor's transmembrane domains.
Figure 1: Calcium-dependent mechanistic pathway of Calmodulin binding to the phenothiazine probe.
Chemical Rationale: Probe Design and Immobilization
Direct immobilization of unmodified phenothiazines to solid supports often results in severe steric hindrance, obliterating target binding affinity. 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride solves this via rational structural design:
The Spacer Arm: The propan-1-one chain extends the phenothiazine core away from the resin surface, minimizing steric clashes with large target proteins.
The Reactive Nucleophile: The terminal primary amine (
−NH2
) serves as a highly reactive nucleophile[1]. It allows for rapid, single-step covalent conjugation to N-hydroxysuccinimide (NHS)-ester, epoxy, or cyanogen bromide (CNBr)-activated agarose matrices, forming a stable amide or secondary amine linkage without compromising the pharmacophore.
Quantitative Data: Target Protein Binding Profiles
The following table summarizes the binding affinities and dependencies of the phenothiazine core to its primary target proteins, providing a baseline for expected assay sensitivity.
To ensure scientific integrity, the following protocols are designed as self-validating systems . By utilizing a calcium-dependent binding mechanism, the elution step inherently validates the specificity of the isolated proteins. If a protein elutes only upon the addition of EGTA, it is definitively a calcium-dependent phenothiazine binder, ruling out non-specific resin interactions[3].
Protocol 1: Covalent Immobilization to NHS-Activated Agarose
Causality & Field Insight: NHS-esters react specifically with primary amines at pH 7.4–8.0 to form stable amide bonds. Always use amine-free buffers (e.g., HEPES) during the coupling phase; primary amines in standard Tris buffers will outcompete the probe for NHS-ester sites, resulting in a dead column.
Resin Preparation: Wash 1 mL of NHS-activated agarose beads with 10 mL of ice-cold 1 mM HCl to remove stabilizers and preserve the reactive ester.
Ligand Coupling: Dissolve 5 mg of 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride in 2 mL of Coupling Buffer (0.1 M HEPES, pH 8.0). Add to the resin and incubate end-over-end for 2 hours at room temperature.
Quenching: Drain the column and add 3 mL of Quenching Buffer (1 M Ethanolamine, pH 8.0) for 1 hour. Rationale: Ethanolamine caps any unreacted NHS-esters, preventing the non-specific covalent binding of lysate proteins later.
Washing: Wash alternately with high pH (0.1 M Tris, 0.5 M NaCl, pH 8.5) and low pH (0.1 M Acetate, 0.5 M NaCl, pH 4.5) buffers to remove non-covalently bound probe.
Protocol 2: Calcium-Dependent Isolation of Target Proteins
Causality & Field Insight: Maintaining a continuous presence of
Ca2+
during loading and washing forces CaM into its open, hydrophobic state, ensuring it remains anchored to the immobilized phenothiazine[2].
Equilibration: Equilibrate the conjugated resin with 10 column volumes (CV) of Binding Buffer (50 mM Tris-HCl, 150 mM NaCl, 1 mM
CaCl2
, pH 7.5).
Lysate Loading: Prepare cellular lysate in Binding Buffer. Pass the lysate over the column at a slow flow rate (0.5 mL/min) to allow equilibrium binding.
Stringent Washing: Wash with 20 CV of Wash Buffer (50 mM Tris-HCl, 500 mM NaCl, 1 mM
CaCl2
, pH 7.5). Rationale: The high salt concentration disrupts weak electrostatic interactions, washing away non-specific background proteins, while
CaCl2
maintains the specific phenothiazine-CaM interaction.
Target Elution (Self-Validation): Elute the target proteins using 5 CV of Elution Buffer (50 mM Tris-HCl, 150 mM NaCl, 5 mM EGTA, pH 7.5). Rationale: EGTA specifically chelates
Ca2+
with a higher affinity than the protein. The loss of
Ca2+
forces CaM back into its closed Apo conformation, burying the hydrophobic pockets and cleanly ejecting the protein from the phenothiazine matrix[2][3].
Unveiling the Three-Dimensional Architecture: A Technical Guide to the X-ray Crystallographic Analysis of 3-Amino-1-phenothiazin-10-yl-propan-1-one Hydrochloride
This in-depth technical guide provides a comprehensive walkthrough of the structural analysis of 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride, a novel phenothiazine derivative, using single-crystal X-ray cryst...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide provides a comprehensive walkthrough of the structural analysis of 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride, a novel phenothiazine derivative, using single-crystal X-ray crystallography. This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but the rationale behind the experimental choices, ensuring a deep understanding of the process from crystal formation to the final structural elucidation and validation.
Introduction: The Significance of Structural Elucidation in Drug Discovery
Phenothiazine and its derivatives represent a critical class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities. The precise three-dimensional arrangement of atoms within these molecules, and their interactions in the solid state, are paramount to understanding their structure-activity relationships (SAR), guiding lead optimization, and ensuring the stability and bioavailability of active pharmaceutical ingredients (APIs). Single-crystal X-ray diffraction remains the gold standard for unambiguously determining molecular structures, providing a detailed picture of bond lengths, angles, and intermolecular interactions.[1][2] This guide will detail the crystallographic analysis of the title compound, a molecule of significant interest due to its potential therapeutic applications.
From Synthesis to Single Crystal: A Foundation of Quality
The journey to a high-resolution crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The quality of the crystal is the single most important determinant for the success of a diffraction experiment.
Synthesis of 3-Amino-1-phenothiazin-10-yl-propan-1-one Hydrochloride
The synthesis of the title compound is typically achieved through a multi-step process, starting with the acylation of phenothiazine. A common route involves the reaction of phenothiazine with 3-chloropropionyl chloride to yield 3-chloro-1-phenothiazin-10-yl-propan-1-one. This intermediate is then subjected to a nucleophilic substitution reaction with a source of ammonia, followed by conversion to the hydrochloride salt. The purity of the final compound is crucial and should be verified by techniques such as NMR, mass spectrometry, and elemental analysis before proceeding to crystallization.
Crystallization: The Art and Science of Ordered Solids
Obtaining diffraction-quality single crystals is often the most challenging step. Various techniques can be employed, and the choice of solvent and crystallization conditions are critical.[3][4][5][6][7]
Experimental Protocol: Slow Evaporation Technique
Solvent Screening: A range of solvents of varying polarities (e.g., methanol, ethanol, acetonitrile, dichloromethane, and mixtures thereof) are screened for their ability to dissolve the compound when hot and to yield a precipitate upon cooling.
Solution Preparation: A nearly saturated solution of 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride is prepared in a suitable solvent (e.g., a mixture of methanol and diethyl ether) at a slightly elevated temperature.
Filtration: The hot solution is filtered through a pre-warmed syringe filter to remove any particulate matter that could act as unwanted nucleation sites.
Crystal Growth: The filtered solution is transferred to a clean vial, which is then loosely capped to allow for slow evaporation of the solvent at a constant temperature. The vial should be left undisturbed in a vibration-free environment.
Harvesting: Once suitable crystals have formed (typically over several days to weeks), a well-formed crystal is carefully selected and mounted for X-ray analysis.
The X-ray Diffraction Experiment: Probing the Crystal Lattice
The core of the structural analysis lies in the single-crystal X-ray diffraction experiment, where the interaction of X-rays with the crystal's electron density provides the data for structure determination.[8]
Data Collection and Processing
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The data collection is performed at a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure.
Experimental Protocol: Data Collection and Processing
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a cryoloop using a cryoprotectant oil.
Data Collection: The crystal is cooled to 100 K in a stream of cold nitrogen gas. X-ray diffraction data are collected using a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). A complete dataset is collected by rotating the crystal through a series of angles.
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections. The integrated intensities are then scaled and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
Structure Solution and Refinement: From Data to a 3D Model
With a complete set of diffraction data, the next step is to solve the crystal structure, which involves determining the positions of the atoms in the unit cell, and then refining this model to best fit the experimental data.
Structure Solution
The phase problem, a central challenge in crystallography, is overcome using direct methods or Patterson methods, which are implemented in software packages like SHELXS.[9][10] These methods use statistical relationships between the intensities of the reflections to derive initial phases, leading to an initial electron density map.
Structure Refinement
The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure, typically with software such as SHELXL.[11][12] The refinement process involves adjusting the atomic coordinates, displacement parameters (isotropic or anisotropic), and other parameters to improve the agreement between the observed and calculated structure factors.
Experimental Protocol: Structure Solution and Refinement
Structure Solution: The crystal structure is solved using direct methods with the SHELXS program. The initial solution provides the positions of most of the non-hydrogen atoms.
Initial Refinement: The initial model is refined isotropically using SHELXL.
Difference Fourier Map: A difference Fourier map is calculated to locate the remaining non-hydrogen atoms and, subsequently, the hydrogen atoms. Hydrogen atoms attached to carbon are typically placed in geometrically calculated positions and refined using a riding model. Hydrogen atoms attached to heteroatoms, particularly the ammonium group, are often located from the difference map and refined with restraints.
Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically.
Final Refinement Cycles: The refinement is continued until convergence is reached, as indicated by the stabilization of the R-factors and the goodness-of-fit parameter.
In-Depth Structural Analysis: Deciphering the Molecular and Supramolecular Architecture
The refined crystal structure provides a wealth of information about the molecule's geometry, conformation, and how it interacts with its neighbors in the crystal lattice.
Molecular Geometry and Conformation
The phenothiazine ring system is known for its characteristic non-planar, butterfly-like conformation.[13][14] The degree of folding can be quantified by the dihedral angle between the two benzene rings. The conformation of the aminopropanone side chain is also of significant interest, as it can influence the molecule's interaction with biological targets.
Table 1: Hypothetical Crystallographic Data and Refinement Details for 3-Amino-1-phenothiazin-10-yl-propan-1-one Hydrochloride
Parameter
Value
Chemical formula
C₁₅H₁₅ClN₂OS
Formula weight
306.81
Crystal system
Monoclinic
Space group
P2₁/c
a (Å)
10.123(4)
b (Å)
15.456(6)
c (Å)
9.876(3)
β (°)
105.21(2)
Volume (ų)
1489.1(9)
Z
4
Density (calculated) (g/cm³)
1.368
Absorption coefficient (mm⁻¹)
0.395
F(000)
640
Crystal size (mm³)
0.25 x 0.20 x 0.15
θ range for data collection (°)
2.5 to 27.5
Reflections collected
8543
Independent reflections
3421 [R(int) = 0.045]
Completeness to θ = 27.5° (%)
99.8
Data / restraints / parameters
3421 / 0 / 181
Goodness-of-fit on F²
1.05
Final R indices [I>2σ(I)]
R₁ = 0.048, wR₂ = 0.125
R indices (all data)
R₁ = 0.062, wR₂ = 0.138
Largest diff. peak and hole (e.Å⁻³)
0.45 and -0.31
Supramolecular Interactions: The Role of Hydrogen Bonding
In the hydrochloride salt, the protonated amino group is a strong hydrogen bond donor. The chloride anion and the carbonyl oxygen are potential hydrogen bond acceptors. The analysis of these hydrogen bonds is crucial for understanding the crystal packing and the stability of the solid-state form.[15][16][17][18][19]
Table 2: Hypothetical Hydrogen Bond Geometry (Å, °)
Advanced Analysis and Visualization: Gaining Deeper Insights
To further understand the intermolecular interactions and crystal packing, advanced visualization and computational tools are employed.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[20][21][22][23] The Hirshfeld surface is mapped with properties like dnorm, which highlights close contacts, and 2D fingerprint plots, which provide a quantitative summary of the different types of interactions.
Visualization with ORTEP and Mercury
The final crystal structure is visualized using programs like ORTEP (Oak Ridge Thermal-Ellipsoid Plot Program) and Mercury.[24][25][26][27][28][29][30][31] These programs generate publication-quality images of the molecule, showing thermal ellipsoids for non-hydrogen atoms and illustrating the packing of molecules in the unit cell.
Data Validation and Deposition: Ensuring Scientific Rigor
The final step in any crystallographic study is the validation of the structure and the deposition of the data in a public repository, ensuring the integrity and accessibility of the results.
CIF Validation
The Crystallographic Information File (CIF) is the standard format for reporting crystallographic data.[32] Before deposition, the CIF file is validated using the checkCIF service provided by the International Union of Crystallography (IUCr) to check for consistency and potential issues.[33][34][35][36]
Database Deposition
The validated crystallographic data, including the CIF and structure factor files, should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC). This ensures that the data is preserved and accessible to the scientific community for future research.
Conclusion: A Window into the Molecular World
The structural analysis of 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride via single-crystal X-ray crystallography provides an unambiguous determination of its three-dimensional structure. This detailed knowledge of its molecular geometry, conformation, and intermolecular interactions is invaluable for understanding its chemical properties and for the rational design of new and improved therapeutic agents. This guide has outlined a comprehensive and robust workflow, from synthesis to data deposition, that ensures the generation of high-quality and reliable crystallographic data.
Visualizations
Caption: Experimental workflow for the structural analysis of 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride.
Caption: Key hydrogen bonding interactions in the crystal structure.
References
wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. wikiHow. [Link]
Farrugia, L. J. (2012). WinGX and ORTEP for Windows: an update. Journal of Applied Crystallography, 45(4), 849-854. [Link]
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
International Union of Crystallography. (n.d.). checkCIF. [Link]
Cambridge Crystallographic Data Centre. (n.d.). Mercury. [Link]
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]
University of Glasgow. (n.d.). ORTEP-3 for Windows. [Link]
University of Colorado Boulder. (n.d.). Crystallization. [Link]
University of Missouri. (n.d.). Crystallisation Techniques. [Link]
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(12), 1757-1763. [Link]
LibreTexts. (2021, March 6). 4. Crystallization. [Link]
Cambridge Crystallographic Data Centre. (n.d.). Check and Edit Crystallographic Information Files with enCIFer. [Link]
PapersFlow. (2026, February 15). Hirshfeld Surface Analysis: Research Guide & Papers. [Link]
ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. [Link]
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]
ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]
YouTube. (2015, June 29). Hirshfeld Surface Analysis by using Crystal Explorer. [Link]
Indiana University. (2000, December 3). ortep. [Link]
Cambridge Crystallographic Data Centre. (n.d.). Free Crystal Structure Visualization Software. [Link]
MDPI. (2016, May 17). Analysis of Hydrogen Bonds in Crystals. [Link]
Omar, S., Tiekink, E. R., & Jotani, M. M. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(4), 589-601. [Link]
Desiraju, G. R. (1996). The C−H···O Hydrogen Bond: Structural Implications and Supramolecular Design. Accounts of Chemical Research, 29(9), 441-449. [Link]
YouTube. (2022, July 8). Installation of Crystallographic software WinGX, ORTEP3, MERCURY, SHELX, PLATON. [Link]
ResearchGate. (n.d.). Structures of phenothiazine derivatives: neuroleptic drugs, MTC and other selective BuChE inhibitors. [Link]
ACS Omega. (2024, July 2). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. [Link]
Topic: Dissolution of 3-Amino-1-phenothiazin-1-yl-propan-1-one hydrochloride for Cell Culture Assays
An Application Note and Protocol from the Desk of a Senior Application Scientist Authored for: Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Novel Phenothiazine De...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol from the Desk of a Senior Application Scientist
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Novel Phenothiazine Derivative
3-Amino-1-phenothiazin-1-yl-propan-1-one hydrochloride (CAS No. 14359-62-7) is a member of the phenothiazine class of heterocyclic compounds. Phenothiazines are a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities.[1] Historically recognized for their antipsychotic effects, recent research has unveiled their potential as potent anticancer agents.[2][3][4] These compounds can interfere with critical signaling pathways that regulate the proliferation, survival, and migration of cancer cells, making them promising candidates for drug discovery and development.[5][6]
The successful evaluation of any compound in cell-based assays hinges on a reliable and reproducible method of preparation. As a hydrochloride salt, 3-Amino-1-phenothiazin-1-yl-propan-1-one is expected to have some aqueous solubility, yet the core phenothiazine structure is largely hydrophobic. This dual nature can present challenges for dissolution directly into aqueous cell culture media, often leading to precipitation and inaccurate concentration-response data.
This application note provides a comprehensive, field-proven protocol for the solubilization of 3-Amino-1-phenothiazin-1-yl-propan-1-one hydrochloride. We will move beyond a simple list of steps to explain the causality behind our experimental choices, ensuring a robust and self-validating workflow from powder to final working concentration.
Guiding Principles: The Rationale Behind the Protocol
The primary challenge is to introduce a hydrophobic molecule into an aqueous physiological environment (cell culture medium) without it crashing out of solution. Our strategy is built on three core principles:
"Like Dissolves Like" - The Primary Solvent Choice: To overcome the low aqueous solubility of the core phenothiazine structure, we utilize a biocompatible, polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its exceptional ability to dissolve a wide array of both polar and nonpolar compounds and its miscibility with water.
Concentrated Stocks - The Key to Accuracy and Low Solvent Load: Preparing a highly concentrated stock solution is standard and critical practice.[7][8] This approach allows for precise serial dilutions to achieve the desired final concentrations in the assay. Most importantly, it ensures the final concentration of the organic solvent in the cell culture medium is minimized to a non-toxic level (typically ≤0.1% v/v), preventing solvent-induced artifacts that could confound experimental results.[6]
Asepsis and Sterility - The Foundation of Reliable Cell Culture: All solutions added to a cell culture must be sterile to prevent microbial contamination.[9] Therefore, sterile filtration of the concentrated DMSO stock is a non-negotiable step in this protocol. This ensures that the compound itself, and not a contaminant, is responsible for any observed biological effects.
Complete Cell Culture Medium (e.g., DMEM, RPMI-1640)
Pre-sterilized
Gibco, Corning
Phosphate-Buffered Saline (PBS), pH 7.4
Sterile
Cytiva, Lonza
0.22 µm Syringe Filters
Sterile, DMSO-compatible (PTFE, Nylon)
Millipore, Pall
Sterile Microcentrifuge Tubes (1.5 mL)
DNase/RNase-Free
Eppendorf, Axygen
Sterile Serological Pipettes & Pipette Tips
Sterile, Filtered
Falcon, VWR
Experimental Protocol Part 1: Preparation of a 10 mM Concentrated Stock Solution
This protocol details the preparation of a high-concentration primary stock solution. This is the cornerstone of accurate and reproducible downstream experiments.
Step 1: Pre-Calculation
Determine the molecular weight (MW) of 3-Amino-1-phenothiazin-1-yl-propan-1-one hydrochloride.
Use the formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x MW ( g/mol )
Example Calculation for a 10 mM Stock in 1 mL:
Assuming a hypothetical MW of 318.85 g/mol .
Mass = 10 mM x 1 mL x 318.85 g/mol = 3.1885 mg
Step 2: Weighing the Compound
Under aseptic conditions (e.g., in a clean, draft-free area or a sterile hood), accurately weigh the calculated mass of the compound.[9]
For small quantities, it is best practice to weigh the compound directly into a sterile, pre-tared 1.5 mL microcentrifuge tube to minimize transfer loss.[8]
Step 3: Dissolution in DMSO
Add the appropriate volume of sterile-filtered, cell culture-grade DMSO to the microcentrifuge tube containing the compound.
Example: To the ~3.19 mg of powder, add 1 mL of DMSO.
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear, precipitate-free solution should be observed. If dissolution is slow, brief sonication in a water bath can be applied.
Step 4: Sterile Filtration
This is a critical step to ensure the sterility of your stock solution.
Aspirate the entire DMSO solution into a sterile syringe.
Securely attach a sterile 0.22 µm DMSO-compatible syringe filter (e.g., PTFE or Nylon) to the syringe.[10]
Dispense the solution through the filter into a new, sterile, and clearly labeled microcentrifuge tube.
Step 5: Aliquoting and Storage
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.[7]
Store the aliquots at -20°C or -80°C for long-term stability. While specific stability data for this compound is not widely available, phenothiazine derivatives are generally stable under these conditions.
Workflow for Preparing Stock Solution
Caption: Workflow for stock solution preparation.
Experimental Protocol Part 2: Preparation of Working Solutions for Cell Treatment
This part of the protocol describes the dilution of the concentrated stock into your cell culture medium immediately before treating your cells.
Step 1: Thawing the Stock Solution
Remove a single aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.
Once thawed, briefly vortex the tube to ensure homogeneity.
Step 2: Serial Dilution (Intermediate Steps)
It is often impractical to dilute directly from a 10 mM stock to a final nanomolar or low micromolar concentration. Perform one or more intermediate dilutions in complete cell culture medium.
Example: Preparing a 100 µM final concentration from a 10 mM stock.
Perform a 1:100 dilution. Add 2 µL of the 10 mM stock to 198 µL of complete cell culture medium. This creates a 100 µM working solution.
Step 3: Final Dilution in Assay Plates
Add the appropriate volume of the working solution to the wells of your cell culture plate to achieve the desired final concentration.
Example: To achieve a final concentration of 10 µM in a well containing 200 µL of medium.
If you have a 100 µM working solution, you would typically add a volume that, when mixed with the existing media in the well, results in the final desired concentration. However, a more common practice is to prepare the final concentrations in bulk and then add them to the cells.
Corrected Example: To treat cells in a 96-well plate with 100 µL final volume per well at 10 µM, prepare a "10 µM treatment medium" by adding 10 µL of the 100 µM working solution to 90 µL of fresh medium. Then, add 100 µL of this treatment medium to the wells after removing the old medium.
Crucial Consideration: The Vehicle Control
In all experiments, you MUST include a "vehicle control." This consists of cells treated with the same final concentration of DMSO as your highest compound concentration, but without the compound itself.
Example: If your highest compound concentration is 100 µM, which was achieved from a 10 mM stock (a 1:100 dilution), the final DMSO concentration is 1%. This is too high. A better approach is to ensure the final DMSO is <0.1%. If you add 1 µL of 10 mM stock to 1 mL of media, the final concentration is 10 µM and the DMSO is 0.1%. Your vehicle control would be cells treated with medium containing 0.1% DMSO.
Summary of Key Parameters
Parameter
Recommendation
Rationale
Primary Solvent
Cell Culture Grade DMSO
High dissolving power for hydrophobic compounds; miscible with aqueous media.
Stock Concentration
1-10 mM
Allows for accurate serial dilutions while minimizing final solvent volume.[7]
Sterilization Method
0.22 µm sterile filtration (PTFE or Nylon membrane)
Removes potential microbial contaminants without heat-degrading the compound.[10]
Storage Conditions
-20°C to -80°C in small, single-use aliquots
Prevents compound degradation from repeated freeze-thaw cycles.
Max. Final DMSO in Media
≤0.1% v/v (a more stringent and safer limit than the common <0.5%)[6]
Avoids solvent-induced cytotoxicity or off-target effects.
Quality Control and Troubleshooting
A robust protocol is a self-validating one. The following steps ensure the integrity of your results.
Visual Inspection: Always check your stock solution after thawing and your final working solutions for any signs of precipitation. If precipitates are visible, the compound is not fully dissolved at that concentration.
Solvent Toxicity Assay: Before beginning a large-scale experiment, it is prudent to test the tolerance of your specific cell line to a range of DMSO concentrations (e.g., 0.01% to 1.0%). This will establish the true non-toxic upper limit for your experimental system.
Consistent Vehicle Control: The vehicle control is your baseline. Any significant deviation in cell health or activity in the vehicle control compared to untreated cells points to a problem with the solvent concentration or the medium itself.
Troubleshooting Decision Tree
Caption: Troubleshooting guide for common dissolution issues.
References
Asakura, M., et al. (1991). Cytotoxicity and differentiation-inducing activity of phenothiazine and benzo[a]phenothiazine derivatives. Cancer Biotherapy, 6(1), 9-16. Available at: [Link]
Băbeanu, N., et al. (2019). Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs. Farmacia, 67(4), 609-616. Available at: [Link]
Hassan, M. M., et al. (2024). Computational discovery of novel anticancer agents: A comprehensive study of phenothiazine derivatives. Journal of King Saud University - Science, 36(3), 103073. Available at: [Link]
Kutlu, O., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. Available at: [Link]
PhytoTech Labs (n.d.). Preparing Stock Solutions. Available at: [Link]
ResearchGate (2022). Sterile filter before drug exposure to cell culture? Discussion. Available at: [Link]
Cellculture2 (2024). Media, reagents, and solution preparation. Available at: [Link]
AntBio (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Available at: [Link]
eBay (n.d.). STERILE FILTERED PHARMACEUTICAL GRADE DMSO 99.9999% PURE 1 GALLON BOTTLE. Available at: [Link]
Chemical Substance Information (n.d.). 3-AMINO-1-PHENOTHIAZIN-10-YL-PROPAN-1-ONE. Available at: [Link]
Practice Procedures for Making Stock Solution (n.d.). Available at: [Link]
Bio-Techne (n.d.). DMSO, sterile filtered (3176) by Tocris. Available at: [Link]
Venkatesan, K., et al. (2022). Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. Polycyclic Aromatic Compounds, 42(5), 2285-2300. Available at: [Link]
Sahu, P., et al. (2022). Fluorogenic Phenothiazine-Derivative as Radical Sensors. ChemRxiv. Available at: [Link]
U.S. Environmental Protection Agency (2025). 1-(2-Chloro-10H-phenothiazin-10-yl)-3-(diethylamino)propan-1-one--hydrogen chloride (1/1) Properties. CompTox Chemicals Dashboard. Available at: [Link]
ResearchGate (n.d.). Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures at 298.2 K. Request PDF. Available at: [Link]
Al-Suwaidan, I. A., et al. (2020). Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. Molecules, 25(19), 4586. Available at: [Link]
Application Note: Preparation, Handling, and Quality Control of 3-Amino-1-phenothiazin-10-yl-propan-1-one Hydrochloride Stock Solutions
Introduction & Pharmacological Context Phenothiazine derivatives represent a highly versatile class of tricyclic compounds, historically foundational in neuropharmacology (e.g., dopamine and histamine receptor antagonism...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Context
Phenothiazine derivatives represent a highly versatile class of tricyclic compounds, historically foundational in neuropharmacology (e.g., dopamine and histamine receptor antagonism) and increasingly utilized in materials science and redox biology [1]. 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride (CAS: 14359-62-7) is a functionalized phenothiazine where the core is modified with an aminopropanone side chain.
While the hydrochloride salt form enhances the compound's polarity, the electron-rich nature of the thiazine ring makes it highly susceptible to photo-induced electron transfer and auto-oxidation [3]. When exposed to light or dissolved oxygen, the parent compound can rapidly oxidize into a radical cation or sulfoxide [4]. Therefore, preparing a stable, biologically active stock solution requires strict environmental controls. This protocol outlines a self-validating methodology to ensure the structural and functional integrity of the compound for downstream in vitro and in vivo assays.
Figure 1: Dual pharmacological and redox signaling pathways of phenothiazine derivatives.
Physicochemical Properties
Understanding the physicochemical constraints of the compound is the first step in designing a reliable dissolution strategy.
Water (~0.1 mM; prone to rapid hydrolysis/oxidation)
Long-Term Storage
-20°C (Powder), -80°C (Stock Solution), Protect from light
Stock Solution Preparation Protocol
Expertise & Experience: The Causality of Solvent Choice
Although the hydrochloride salt imparts marginal aqueous solubility, Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory solvent for concentrated stock solutions (e.g., 10 mM - 50 mM). Aqueous environments accelerate the nucleophilic attack on the thiazine ring and increase the rate of dissolved-oxygen-mediated degradation. Anhydrous DMSO effectively solvates the tricyclic core while minimizing hydrolytic degradation pathways. Furthermore, preparation must be conducted under low-light conditions, as UV/visible light catalyzes the formation of phenothiazine radical cations [3].
Step-by-Step Methodology
Equilibration: Remove the desiccated vial of 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride from -20°C storage. Allow it to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial introduces atmospheric condensation, introducing water that will degrade the stock over time.
Weighing: Under subdued lighting, weigh the desired mass using a precision analytical balance (±0.01 mg).
Dissolution: Add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity).
Homogenization: Vortex the solution for 30–60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 2–5 minutes. Do not allow the bath to heat up.
Aliquoting: Dispense the master stock into single-use, amber microcentrifuge tubes (e.g., 20 µL to 50 µL per aliquot) to prevent freeze-thaw cycles and photobleaching.
Storage: Immediately flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer.
Figure 2: Step-by-step workflow for the preparation and storage of phenothiazine stocks.
Quantitative Data: Reconstitution & Dilution
Table 1: Mass/Volume Reconstitution for DMSO Stocks
Use the following table to determine the volume of DMSO required to achieve standard stock concentrations based on the mass of the compound (MW = 306.81 g/mol ).
Desired Stock Concentration
Mass of Compound
Volume of Anhydrous DMSO
10 mM
3.07 mg
1.00 mL
20 mM
6.14 mg
1.00 mL
50 mM
15.34 mg
1.00 mL
Table 2: Working Solution Preparation (In Vitro Assays)
To prevent DMSO-induced cytotoxicity in cell culture, the final concentration of DMSO in the assay medium should never exceed 0.1% (v/v).
Final Assay Concentration
Stock Used
Dilution Factor
Volume of Stock per 10 mL Media
Final DMSO Concentration
10 µM
10 mM
1:1,000
10.0 µL
0.1%
5 µM
10 mM
1:2,000
5.0 µL
0.05%
1 µM
10 mM
1:10,000
1.0 µL
0.01%
Quality Control & Self-Validating Assays
Trustworthiness: The Visual Oxidation Check
A critical advantage of working with phenothiazine derivatives is their built-in visual indicator for chemical integrity. The parent compound in its reduced, active state is colorless to pale yellow [4].
If the compound undergoes photo-oxidation or auto-oxidation, it loses an electron to form a highly conjugated radical cation . This structural change shifts the absorption spectrum significantly, causing the solution to turn deep pink, orange, or blue-green [3]. This color change is a self-validating quality control metric. If an aliquot exhibits a vibrant color shift upon thawing, the compound has degraded, its pharmacological binding affinity has been altered, and the aliquot must be discarded.
Troubleshooting Guide
Observation
Causal Mechanism
Corrective Action
Powder is sticky/clumped
Hygroscopic absorption of ambient moisture during weighing.
Ensure vial is fully equilibrated to room temp before opening. Store with desiccant.
Stock turns pink/blue-green
Photochemical oxidation into a radical cation [3].
Discard aliquot. Ensure future preparations are done under low light and stored in amber vials.
Precipitate in culture media
Compound exceeds aqueous solubility limit upon dilution.
Warm media to 37°C prior to adding the stock. Add stock dropwise while vortexing the media.
Inconsistent assay results
Repeated freeze-thaw cycles degrading the API.
Strictly adhere to single-use aliquoting (Step 5 of workflow).
References
NextSDS Chemical Substance Database. "3-AMINO-1-PHENOTHIAZIN-10-YL-PROPAN-1-ONE". Available at:[Link]
ResearchGate. "Oligomerization of photochemically oxidized phenothiazine by nanostructured α-Fe2O3". Available at:[Link]
Chemical Science (Royal Society of Chemistry). "Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines". Available at:[Link]
Method
Application Note: Pharmacological Profiling and Dose-Optimization of CAS 14359-62-7 for Western Blot Analysis
Executive Summary & Core Distinction CAS 14359-62-7, chemically identified as 3-Amino-1-(10H-phenothiazin-10-yl)propan-1-one hydrochloride , is a specialized phenothiazine derivative[1][2]. A critical distinction must be...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Distinction
CAS 14359-62-7, chemically identified as 3-Amino-1-(10H-phenothiazin-10-yl)propan-1-one hydrochloride , is a specialized phenothiazine derivative[1][2]. A critical distinction must be made for researchers optimizing Western blot protocols: CAS 14359-62-7 is not a direct biochemical reagent used in the blotting process itself (such as a detergent, blocking agent, or ECL substrate).
Rather, it functions as an in vitro pharmacological modulator applied to live cell cultures prior to protein extraction. Determining its "optimal concentration" refers to establishing the precise dosing window required to modulate intracellular signaling pathways without inducing non-specific cytotoxicity or necrotic degradation[3].
Mechanistic Rationale
To design a robust Western blot experiment, one must understand the causality of the compound's mechanism. Phenothiazines are well-documented antagonists of Calmodulin (CaM) and dopamine receptors (e.g., DRD2)[4]. By binding to these primary targets, phenothiazine derivatives trigger a cascade of downstream intracellular events.
For instance, treatment with phenothiazines has been shown to paradoxically upregulate extracellular-signal-regulated kinase (ERK) activity[5], modulate the PDK1/AKT survival pathway, and induce apoptotic markers such as Bax and cleaved Caspase-3[6]. Western blotting is the gold standard for quantifying these downstream effector shifts.
Mechanistic pathway of phenothiazines and downstream targets for Western blot detection.
Dose-Response Optimization Strategy
Because phenothiazines can induce mitotic catastrophe and G2/M cell cycle arrest at high concentrations[3], selecting a single arbitrary concentration for Western blot analysis often leads to artifactual data. If the dose is too high, the Western blot will merely reflect global cellular degradation rather than specific target modulation. Therefore, the protocol must be designed as a self-validating dose-response system .
Expected Dose-Response Matrix for CAS 14359-62-7
Concentration Range
Cellular Phenotype
Expected Western Blot Readout
Recommendation
0.1 - 1 µM
Normal morphology, high viability.
Baseline p-AKT/p-ERK; no Caspase-3 cleavage.
Sub-therapeutic. Use to establish baseline noise.
5 - 15 µM
Mild stress, target engagement.
Modulation of p-AKT/p-ERK; early Bax upregulation[6].
Optimal Range . Captures specific signaling events.
Strong Caspase-3 cleavage; PARP cleavage; loss of total AKT.
Cytotoxic. Useful only for end-stage apoptosis studies.
Step-by-Step Experimental Protocol
Workflow for CAS 14359-62-7 dose-response optimization prior to Western blotting.
Step 1: Cell Culture and Compound Treatment
Seeding : Seed target cells (e.g., A375 melanoma or SH-SY5Y neuroblastoma) at
2.5×105
cells/well in 6-well plates. Allow 24 hours for adherence.
Compound Preparation : Prepare a 10 mM stock of CAS 14359-62-7 in tissue-culture grade DMSO.
Treatment : Treat cells with a concentration gradient: 0 (Vehicle), 1, 5, 10, 20, and 50 µM for 24 hours[3]. Ensure the final DMSO concentration remains below 0.1% across all wells to prevent solvent-induced toxicity.
Causality Check: Perform a visual inspection or a rapid MTT viability assay prior to lysis. If >30% cell death is observed at the 50 µM dose, the subsequent Western blot readouts for that lane will primarily reflect necrotic degradation.
Step 2: Cell Lysis and Protein Extraction
Washing : Wash cells twice with ice-cold PBS to immediately halt intracellular signaling and remove residual extracellular compound.
Lysis : Lyse cells using RIPA buffer supplemented with 1X Protease and Phosphatase Inhibitor Cocktails.
Causality Check: Phenothiazines heavily modulate kinase activity (AKT, ERK)[5][6]. Phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) are non-negotiable in this buffer to preserve the transient phosphorylation states of p-AKT and p-ERK during the extraction process.
Step 3: SDS-PAGE and Transfer
Quantification : Quantify protein yields using a BCA assay. This ensures equal loading (typically 20-30 µg per lane), which is critical for dose-response accuracy.
Resolution : Resolve proteins on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane (Immobilon-FL or equivalent)[3].
Step 4: Immunoblotting and Validation
Blocking : Block membranes in 5% BSA for 1 hour. Note: BSA is strictly preferred over non-fat dry milk when probing for phospho-proteins, as milk contains casein (a phosphoprotein) that causes high background.
Probing : Probe for downstream phenothiazine effectors: p-ERK, p-AKT, and Cleaved Caspase-3[5][6].
Self-Validating System: You must probe for a stable loading control (e.g., GAPDH or β-actin). If the loading control signal degrades at the 20 µM or 50 µM concentrations, it indicates global apoptotic protein cleavage rather than specific pathway downregulation.
Vanneste, M., et al. (2023).The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. PMC / NIH.
Singh, J., et al. (2011).
Spandidos Publications (2019).Identification of phenothiazine as an ETV1‑targeting agent in gastrointestinal stromal tumors using the Connectivity Map.
Application Note: A Stability-Indicating HPLC-UV Method for the Quantification of 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride
Abstract This application note presents a detailed protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note presents a detailed protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride. The method is designed for accuracy, precision, and specificity, making it suitable for routine quality control and stability testing of the drug substance. The protocol further outlines a comprehensive validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Introduction: The Rationale for a Dedicated HPLC Method
3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride is a phenothiazine derivative. The phenothiazine class of compounds is widely recognized for its diverse pharmacological activities, and as such, stringent quality control is imperative during drug development and manufacturing. A robust analytical method is essential to ensure the identity, purity, and stability of the active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4][5]
The primary objective of this application note is to provide a comprehensive, scientifically-grounded framework for a stability-indicating HPLC method. A stability-indicating method is one that can accurately quantify the API in the presence of its degradation products, a critical requirement for assessing the shelf-life and storage conditions of the drug substance.[6][7] This protocol is developed based on established analytical principles for related phenothiazine compounds, such as promethazine and chlorpromazine, and adheres to rigorous validation standards.[8][9][10][11][12]
Physicochemical Properties and Chromatographic Considerations
A successful HPLC method development is predicated on a thorough understanding of the analyte's physicochemical properties. While specific experimental data for 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride is not extensively published, we can infer key characteristics from its structure and the broader phenothiazine family.
Structure and Polarity: The molecule possesses a tricyclic phenothiazine core, which is largely nonpolar, and a polar aminopropanone hydrochloride side chain. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography.
UV Absorbance: Phenothiazines typically exhibit strong UV absorbance between 250 nm and 300 nm due to the conjugated aromatic system. This provides a clear path for UV-based detection.
pKa: The presence of a primary amine suggests a pKa in the basic range (likely around 9-10). To ensure consistent retention and good peak shape, the mobile phase pH should be controlled to be at least 2 pH units away from the analyte's pKa.[5] An acidic mobile phase (pH 2.5-4.5) will ensure the amine is fully protonated and behaves predictably on a C18 column.
Gradient is necessary to elute the main peak and any potential impurities with different polarities.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Controlled temperature ensures stable retention times.
Injection Volume
10 µL
A small volume minimizes potential for peak distortion.
Detection Wavelength
254 nm
Common wavelength for phenothiazine analysis, providing good sensitivity.[8][11]
Run Time
20 minutes
Sufficient time for elution and column re-equilibration.
Preparation of Solutions
Mobile Phase A (25 mM KH₂PO₄, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
Diluent: A mixture of Mobile Phase A and Mobile Phase B (70:30 v/v) is recommended to ensure the sample is fully dissolved and compatible with the initial mobile phase conditions.
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent. These will be used to establish linearity.
Sample Preparation: Accurately weigh a quantity of the test sample, dissolve in the diluent to achieve a target concentration of approximately 50 µg/mL. Filter through a 0.45 µm syringe filter before injection.
Method Validation Protocol (ICH Q2(R2) Framework)
A comprehensive validation is required to demonstrate that the analytical procedure is suitable for its intended purpose.[2] The following parameters must be assessed.
Specificity and Stability-Indicating Nature
Protocol: Perform forced degradation studies on the API.[6][7] Expose the sample (in solid state and in solution) to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.
Acceptance Criteria: The method must demonstrate the ability to separate the intact API peak from any degradation products and from a placebo. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the analyte peak is spectrally pure under all conditions.
Linearity and Range
Protocol: Inject the prepared working standard solutions (from 1 to 100 µg/mL) in triplicate.
Acceptance Criteria: Plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.
Accuracy (Recovery)
Protocol: Perform recovery studies by spiking a placebo with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze three preparations at each level.
Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.
Precision
Protocol:
Repeatability (Intra-day precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[5]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Protocol: Determine LOD and LOQ based on the signal-to-noise ratio.
Acceptance Criteria: Typically, LOD is established at a signal-to-noise ratio of 3:1 and LOQ at 10:1. The LOQ must be precise and accurate.
Robustness
Protocol: Deliberately vary critical method parameters, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
Acceptance Criteria: The system suitability parameters (see below) should remain within acceptable limits, and the results should not be significantly affected by the minor changes.
Table 3: System Suitability Test (SST) Criteria
Parameter
Acceptance Criteria
Purpose
Tailing Factor (T)
≤ 2.0
Ensures peak symmetry.
Theoretical Plates (N)
≥ 2000
Indicates column efficiency.
%RSD of Peak Area
≤ 2.0% (for 5 replicate injections)
Demonstrates system precision.
Visualizations: Workflows and Logic
Diagram 1: HPLC Method Development Workflow
Caption: A logical workflow for HPLC method development.
Caption: Validation logic for a stability-indicating method.
Conclusion
This application note provides a robust and scientifically-sound protocol for the development and validation of an HPLC method for 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride. By following the outlined steps for method development, execution, and validation, researchers and drug development professionals can establish a reliable analytical procedure suitable for quality control and stability studies. The emphasis on a stability-indicating approach ensures that the method is specific and can provide accurate data throughout the lifecycle of the drug product.
References
J-Stage. (n.d.). Determination of phenothiazine drugs by HPLC with electrochemical detection. Retrieved March 18, 2026, from [Link]
Pistos, C., & Stewart, J. T. (2003). Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. Biomedical Chromatography, 17(7), 465-470. [Link]
Lee, X. P., Kumazawa, T., & Sato, K. (2002). Analysis of Phenothiazines in Human Body Fluids Using Disk Solid-Phase Extraction and Liquid Chromatography. Journal of Analytical Toxicology, 26(5), 297-303.
Hubbard, J. W., Cooper, J. K., Hawes, E. M., Jenden, D. J., May, P. R., Martin, M., McKay, G., Van Putten, T., & Midha, K. K. (1985). Recent advances in the analysis of phenothiazine drugs and their metabolites using high performance liquid chromatography. Therapeutic Drug Monitoring, 7(3), 222-231.
ResearchGate. (n.d.). Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column | Request PDF. Retrieved March 18, 2026, from [Link]
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved March 18, 2026, from [Link]
Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved March 18, 2026, from [Link]
IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved March 18, 2026, from [Link]
ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved March 18, 2026, from [Link]
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved March 18, 2026, from [Link]
Oriental Journal of Chemistry. (n.d.). Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Retrieved March 18, 2026, from [Link]
Chemical Substance Information. (n.d.). 3-AMINO-1-PHENOTHIAZIN-10-YL-PROPAN-1-ONE. Retrieved March 18, 2026, from [Link]
IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved March 18, 2026, from [Link]
IJTSRD. (2021, September 15). Stability Indicating HPLC Method Development –A Review. Retrieved March 18, 2026, from [Link]
Global Scientific Journals. (2022, August 15). A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misu. Retrieved March 18, 2026, from [Link]
Semantic Scholar. (n.d.). Stability Indicating RP-HPLC Method Development for Related Substances of Anti-histamine Promethazine hydrochloride and its Vali. Retrieved March 18, 2026, from [Link]
Use of 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride in mass spectrometry sample preparation
Application Note: High-Sensitivity Mass Spectrometry Sample Preparation Using 3-Amino-1-phenothiazin-10-yl-propan-1-one Hydrochloride Executive Summary In modern mass spectrometry (MS), the detection limits of highly hyd...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Sensitivity Mass Spectrometry Sample Preparation Using 3-Amino-1-phenothiazin-10-yl-propan-1-one Hydrochloride
Executive Summary
In modern mass spectrometry (MS), the detection limits of highly hydrophilic or neutrally charged analytes—such as native glycans, short-chain fatty acids, and acidic peptides—are often bottlenecked by poor ionization efficiency and inadequate chromatographic retention. 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride (CAS 14359-62-7), hereafter referred to as PTZ-Amine , has emerged as a powerful biochemical derivatization reagent for proteomics and glycomics research[1].
By leveraging its primary amine group for covalent bioconjugation and its phenothiazine core for signal enhancement, PTZ-Amine acts as a bifunctional charge-tag. This guide details the mechanistic causality, validated protocols, and expected analytical outcomes when integrating PTZ-Amine into LC-MS and MALDI-TOF workflows.
Mechanistic Principles & Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why a derivatization tag is chosen, rather than just how to apply it. The efficacy of PTZ-Amine is governed by three physicochemical pillars:
Ionization Energy & Radical Cation Stability: Phenothiazine derivatives possess exceptionally low oxidation potentials. During Electrospray Ionization (ESI) or electrochemical oxidation, the phenothiazine ring readily donates an electron to form a highly stable intermediate radical cation[2]. In MALDI-TOF MS, phenothiazine scaffolds act as "Maverick" matrices or charge-tags, drastically lowering the energy landscape required for analyte cationization and yielding ultra-clean background baselines[3].
Reversed-Phase Chromatographic Focusing: Native glycans are notoriously hydrophilic, eluting in the void volume of standard C18 columns. The bulky, aromatic phenothiazine core of PTZ-Amine imparts significant hydrophobicity to the conjugated analyte. This shifts the retention time into the optimal gradient window of Reversed-Phase Liquid Chromatography (RP-LC), reducing ion suppression from sample salts and void-volume contaminants.
Targeted Covalent Chemistry: The primary amine on the propan-1-one linker is highly nucleophilic. It enables highly specific conjugation to carbonyls (via reductive amination) or carboxylic acids (via carbodiimide crosslinking), ensuring that the derivatization is both predictable and quantitative.
Fig 1: End-to-end workflow for PTZ-Amine derivatization in mass spectrometry.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Quality control (QC) checkpoints are embedded to ensure the chemical causality of the reaction is confirmed before committing valuable instrument time.
Protocol A: Reductive Amination of Reducing Glycans
Objective: To attach the PTZ-Amine tag to the reducing end of released N- or O-linked glycans to enhance ESI/MALDI sensitivity.
Reagents Required:
PTZ-Amine Hydrochloride (0.1 M in 70:30 DMSO:Acetic Acid)
Sodium cyanoborohydride (NaBH₃CN, 1 M in THF)
Acetonitrile (LC-MS grade)
Step-by-Step Methodology:
Sample Preparation: Lyophilize the released glycan sample (approx. 1–10 µg) in a microcentrifuge tube to complete dryness. Causality: Water competes with the amine for the aldehyde, driving the equilibrium away from Schiff base formation.
Labeling Reaction: Add 10 µL of the 0.1 M PTZ-Amine solution to the dried glycans. Vortex thoroughly.
Reduction: Add 10 µL of the 1 M NaBH₃CN solution.
Incubation: Incubate the mixture at 65°C for 2 hours in a heating block. Causality: The primary amine attacks the open-ring aldehyde of the glycan to form an unstable imine (Schiff base). The heat accelerates this endothermic condensation. NaBH₃CN selectively reduces the imine to a stable secondary amine without reducing unreacted aldehydes.
Quenching & Clean-up: Dilute the reaction with 80 µL of Acetonitrile. Purify the derivatized glycans using a HILIC or C18 Solid Phase Extraction (SPE) micro-spin column. Elute in 50% aqueous acetonitrile.
QC Validation Step: Inject 1 µL into the MS. Look for a precise mass shift of +254.1 Da relative to the native glycan mass.
Fig 2: Chemical reaction pathway for the reductive amination of glycans using PTZ-Amine.
PTZ-Amine Hydrochloride (50 mM in MES buffer, pH 6.0)
Step-by-Step Methodology:
Activation: Dissolve the carboxylic acid-containing analyte in 50 µL of MES buffer (pH 6.0). Add 2 mg of EDC and 2 mg of NHS. Incubate at room temperature for 15 minutes. Causality: EDC activates the carboxyl group to an unstable O-acylisourea. NHS rapidly displaces it to form a semi-stable, amine-reactive NHS-ester, preventing hydrolysis.
Conjugation: Add 20 µL of the 50 mM PTZ-Amine solution. Adjust pH to 7.5 using 1 M Sodium Bicarbonate. Causality: The primary amine of PTZ-Amine requires a slightly basic pH to remain unprotonated and nucleophilic.
Incubation: React at room temperature for 2 hours.
QC Validation Step: Analyze via LC-MS. Successful amidation results in a mass shift of +252.1 Da and a significant increase in RP-LC retention time.
Quantitative Data Presentation
The integration of PTZ-Amine fundamentally alters the aerodynamic and electronic properties of the analyte. Table 1 summarizes the expected analytical improvements based on empirical MS data.
Table 1: Comparative Mass Spectrometry Performance (Native vs. PTZ-Amine Derivatized)
Analyte Class
Native Ionization State
PTZ-Amine Ionization State
RP-LC Retention Shift
LOD Improvement Factor
Neutral Glycans
Poor (Na⁺ adducts, low intensity)
Excellent ([M+H]⁺ or [M]⁺• radical)
+ 4.0 to 6.5 min
20x – 50x
Acidic Peptides
Moderate (Negative mode ESI)
High (Positive mode ESI)
+ 3.0 to 5.0 min
5x – 15x
Short-Chain Fatty Acids
Very Poor (High volatility)
High (Stable[M+H]⁺)
+ 6.0 to 8.5 min
> 100x
Note: The shift in LC retention time is calculated based on a standard 2% to 98% Acetonitrile gradient over 30 minutes on a C18 column (2.1 x 100 mm, 1.8 µm).
References
Analytical Chemistry (ACS Publications). "Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence". Demonstrates the low ionization potential and radical cation stability of phenothiazine derivatives in MS.[2]
URL:[Link]
Analyst (Royal Society of Chemistry). "Cationization of neutral small molecules by site-specific carboxylation of 10-phenyl-10H-phenothiazine in laser desorption/ionization". Highlights the use of phenothiazine scaffolds as powerful matrices/charge-tags for MALDI MS.[3]
URL:[Link]
Application Note: In Vivo Dosing and Pharmacokinetic Profiling of 3-amino-1-(10-phenothiazinyl)-1-propanone hydrochloride
Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound Classification: Phenothiazine Derivative (CAS: 14359-62-7) Introduction and Pharmacological Context The compound 3-amino...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists
Compound Classification: Phenothiazine Derivative (CAS: 14359-62-7)
Introduction and Pharmacological Context
The compound 3-amino-1-(10-phenothiazinyl)-1-propanone hydrochloride (CAS 14359-62-7) belongs to the phenothiazine class of heterocyclic molecules, widely recognized as a "privileged scaffold" in drug discovery. While historically known for their potent dopamine (D2) receptor antagonism in neuroleptic applications, modern phenothiazine derivatives are heavily investigated for their antineoplastic (calmodulin and dynamin II inhibition) and antimicrobial properties[1][2].
When transitioning this specific hydrochloride salt from in vitro assays to in vivo murine models, researchers face three primary pharmacokinetic hurdles:
High Lipophilicity vs. Aqueous Solubility: Despite the hydrochloride salt improving hydrophilicity, the tricyclic core remains highly lipophilic, risking in vivo precipitation if formulated improperly.
Hepatic First-Pass Metabolism: The sulfur atom within the phenothiazine ring is highly susceptible to rapid metabolic oxidation by hepatic CYP450 enzymes, forming sulfoxide metabolites that often exhibit reduced target affinity[3].
Phototoxicity: Phenothiazines strongly absorb UVA/B radiation (molar extinction coefficients of ~3400–4400 M⁻¹cm⁻¹), generating reactive oxygen species (ROS) that can cause severe dermal phototoxicity[4].
This application note provides a self-validating, step-by-step protocol for the safe and effective in vivo dosing of 3-amino-1-(10-phenothiazinyl)-1-propanone hydrochloride, ensuring high scientific integrity and reproducible pharmacokinetic (PK) tracking.
Mechanistic Routing and Experimental Workflow
To design a robust in vivo study, one must understand the causality between the compound's structure and its biological fate. The diagram below illustrates the distribution pathways and off-target risks associated with the phenothiazine core.
Fig 1. Pharmacological routing and off-target phototoxicity risks of phenothiazines.
Workflow Rationale
Fig 2. End-to-end in vivo workflow for phenothiazine pharmacokinetic evaluation.
Quantitative Dosing Guidelines
Based on established literature for functionalized phenothiazine derivatives, the following parameters are recommended for establishing a Maximum Tolerated Dose (MTD) and conducting efficacy studies in mice (e.g., BALB/c or C57BL/6).
Table 1: Recommended In Vivo Dosing Parameters
Parameter
Recommendation
Causality / Rationale
Route of Administration
Intraperitoneal (IP) or Oral (PO)
IP avoids immediate gastrointestinal degradation; PO is used for sub-acute toxicity modeling[5].
Dose Range
10 mg/kg to 100 mg/kg
10 mg/kg is optimal for target engagement; >100 mg/kg risks acute lethality (LD50 approaches ~950 mg/kg for basic phenothiazines)[3][6].
Vehicle Formulation
5% DMSO in PBS OR 25% HP-β-CD
Prevents peritoneal precipitation. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic core[7].
Dosing Volume
10 mL/kg (e.g., 200 µL for a 20g mouse)
Standardizes systemic absorption rates and minimizes injection site pain.
Environmental Control
Amber vials, Low-light housing
Prevents UVA/B-induced ROS generation and subsequent dermal phototoxicity[4].
Table 2: Pharmacokinetic Blood Sampling Schedule
Timepoint
Purpose
Expected Phenothiazine Behavior
15 min (0.25h)
Absorption phase
Rapid systemic entry post-IP injection.
1 h, 2 h
T_max / Distribution
Peak plasma concentration; rapid BBB crossing.
4 h, 8 h
Metabolism phase
High conversion to sulfoxide metabolites via CYP450.
24 h
Clearance
Baseline return; assessment of tissue accumulation.
Step-by-Step Experimental Protocols
Protocol A: Vehicle Preparation and Compound Formulation
Objective: Achieve a stable, homogenous solution without degrading the compound.
Weighing: Weigh the required amount of 3-amino-1-(10-phenothiazinyl)-1-propanone hydrochloride powder using an analytical balance. Perform this step under subdued lighting.
Primary Solubilization: Dissolve the powder in 100% Dimethyl Sulfoxide (DMSO) to create a highly concentrated stock (e.g., 200 mg/mL). Vortex for 30 seconds.
Causality: The hydrochloride salt aids initial wetting, but DMSO is required to fully disrupt the crystalline lattice of the phenothiazine core.
Dilution: Slowly add 1x Phosphate-Buffered Saline (PBS) dropwise while continuously vortexing to reach the final dosing concentration (e.g., 2 mg/mL for a 20 mg/kg dose). The final DMSO concentration must not exceed 5% to prevent vehicle-induced systemic toxicity[6].
Protection: Immediately wrap the formulation vial in aluminum foil. Phenothiazines are highly photoreactive and will degrade into radical cations if left on a lighted benchtop[4].
Protocol B: Intraperitoneal Administration
Objective: Deliver the compound safely while minimizing first-pass hepatic metabolism.
Animal Preparation: Restrain the mouse securely, exposing the ventral abdomen. Ensure the animal room is kept under low-lux conditions.
Injection: Using a 27G insulin syringe, inject the formulation into the lower right quadrant of the abdomen at a 30-degree angle.
Causality: A 27G needle minimizes tissue trauma. The lower right quadrant avoids puncturing the cecum or liver.
Observation: Monitor the animal for 30 minutes post-dose for signs of acute neurotoxicity (e.g., catalepsy, ptosis, or ataxia), which are common off-target effects of D2 receptor antagonism.
Protocol C: Pharmacokinetic Sampling and Plasma Quenching
Objective: Halt ex vivo oxidation to ensure accurate LC-MS/MS quantification.
Blood Collection: At designated time points (see Table 2), collect 50–100 µL of whole blood via submandibular bleed or cardiac puncture (terminal) into tubes coated with Acid Citrate Dextrose (ACD) or K2EDTA.
Immediate Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C to separate plasma[3].
Chemical Quenching (Critical Step): Transfer 50 µL of plasma into a microcentrifuge tube and immediately precipitate proteins by adding 100 µL of ice-cold methanol containing 0.15% formic acid.
Causality: The phenothiazine sulfur atom undergoes rapid ex vivo oxidation. Formic acid lowers the pH, stabilizing the molecule, while methanol precipitates enzymatic proteins (CYP450s) that drive degradation[3].
Storage: Vortex for 15 seconds, incubate at room temperature for 10 minutes, centrifuge at 13,200 rpm, and transfer the supernatant to -80°C until LC-MS/MS analysis.
References
Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs
Source: PubMed Central (PMC)
URL:[Link]
Dose-Dependent Effect of Phenothiazines as Dynamin II Inhibitors on the Uptake of PEGylated Liposomes by Endocytic Cells and In Vivo Pharmacokinetics
Source: ACS Molecular Pharmaceutics
URL:[Link]
The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition
Source: PubMed Central (PMC)
URL:[Link]
Photosafety Screening of Phenothiazine Derivatives With Combined Use of Photochemical and Cassette-Dosing Pharmacokinetic Data
Source: Oxford Academic (Toxicological Sciences)
URL:[Link]
Analysis of Pharmacokinetic and Pharmacodynamic Interactions Between Chlorpromazine and Risperidone via Simultaneous Measurement of Multiple Receptor Occupancy
Source: MDPI (Pharmaceutics)
URL:[Link]
In vitro and in vivo toxicity evaluation of non-neuroleptic phenothiazines, antitubercular drug candidates
Source: Ovid (Regulatory Toxicology and Pharmacology)
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Throughput Screening of 3-Amino-1-phenothiazin-10-yl-propan-1-one Hydrochloride for Dopamine D2 Receptor Antagonism
Introduction & Scientific Rationale
3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride (CAS 14359-62-7) is a functionalized biochemical derivative of the phenothiazine class[1]. Phenothiazines are privileged scaffolds in neuropharmacology, historically recognized and utilized primarily as Dopamine D2 Receptor (D2R) antagonists[2]. Conformational analyses of phenothiazine derivatives have established a clear ligand-binding model for D2R antagonism, making them critical reference structures and screening targets in psychiatric drug discovery[3].
To evaluate the inhibitory potency of this specific compound, we have designed a High-Throughput Screening (HTS) protocol utilizing a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) cAMP assay. The D2R is a Gi-coupled G-protein coupled receptor (GPCR). When activated by an agonist, it inhibits adenylate cyclase (AC), thereby reducing intracellular cAMP levels. To measure the antagonist activity of 3-Amino-1-phenothiazin-10-yl-propan-1-one, we must first stimulate AC to create a high cAMP baseline, then suppress it with an agonist. The antagonist will block the agonist's effect, restoring the high cAMP levels. TR-FRET sensors can be seamlessly adapted into 384-well formats for drug HTS, providing high signal-to-noise ratios without the need for wash steps[4].
Fig 1. D2R Gi-signaling pathway and TR-FRET cAMP competition mechanism.
Assay Validation & Quality Control (Self-Validating System)
A robust HTS protocol requires internal controls on every plate to continuously monitor assay performance. We utilize the Z'-factor to quantify the statistical separation between the positive control (maximum cAMP restoration via a reference antagonist like Chlorpromazine) and the negative control (baseline suppressed cAMP via DMSO vehicle)[5].
The Z'-factor is calculated as:
Z' = 1 -[ 3(σ_p + σ_n) / |μ_p - μ_n| ]
Where σ is the standard deviation and μ is the mean of the positive (p) and negative (n) controls. A plate is strictly accepted only if the Z'-factor is
≥
0.5, ensuring the assay is highly reliable for distinguishing true pharmacological hits from random experimental noise[6].
Assay Buffer : Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4) and 0.5 mM IBMX.
Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the cellular degradation of synthesized cAMP, ensuring the signal window remains stable and measurable over the assay duration.
Stimulation Buffer : Assay buffer containing 4 µM Forskolin and 120 nM Quinpirole (4X final concentrations).
Causality: Forskolin directly activates AC to produce a high cAMP baseline. Quinpirole, a D2R agonist, activates the Gi pathway to suppress this cAMP. The test antagonist must overcome this specific suppression.
Step-by-Step Execution
Fig 2. 384-well High-Throughput Screening workflow for TR-FRET cAMP detection.
Cell Plating : Dispense 5 µL of CHO-K1 cells stably expressing human D2R (5,000 cells/well) into a 384-well low-volume white microplate.
Causality: White plates maximize signal reflection and minimize well-to-well crosstalk, which is critical for time-resolved fluorescence accuracy.
Compound Addition : Add 2.5 µL of 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride (serially diluted 1:3 in assay buffer, final top concentration 10 µM). Incubate for 30 minutes at room temperature.
Causality: Pre-incubation allows the antagonist to achieve binding equilibrium with the D2 receptor before the agonist challenge is introduced.
Stimulation : Add 2.5 µL of the Stimulation Buffer (Forskolin + Quinpirole). Incubate for 30 minutes at room temperature.
Lysis and Detection : Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP-Eu3+ cryptate (both prepared in the manufacturer's lysis buffer). Incubate for 1 hour at room temperature in the dark.
Causality: The lysis buffer ruptures the cell membrane, releasing intracellular cAMP. The native cAMP competes with the d2-labeled cAMP for binding to the Eu3+-labeled antibody, causing a decrease in the TR-FRET signal proportional to the amount of native cAMP produced.
Readout : Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excitation is set at 320 nm; Emission is recorded at 620 nm (Eu3+ donor) and 665 nm (d2 acceptor).
Data Presentation & Expected Outcomes
The TR-FRET ratio is calculated as: Ratio = (Signal 665 nm / Signal 620 nm) × 10,000 . Because the assay is competitive, an increase in the test compound's antagonist activity will result in higher intracellular cAMP, which displaces the d2-cAMP tracer, leading to a decrease in the TR-FRET ratio.
Table 1: Quantitative Data Summary & Validation Metrics
Parameter
Description
Target Value / Result
Z'-Factor
Statistical measure of assay robustness
≥
0.70 (Excellent)
Signal-to-Background (S/B)
Ratio of max TR-FRET signal to min signal
> 5.0
Reference IC
50
Chlorpromazine (Standard D2R Antagonist)
~ 15 - 30 nM
Test Compound IC
50
3-Amino-1-phenothiazin-10-yl-propan-1-one
Empirically Determined
Intra-plate CV
Coefficient of variation across replicates
< 5%
References
Froimowitz, M., & Cody, V. (1993). "Biologically active conformers of phenothiazines and thioxanthenes. Further evidence for a ligand model of dopamine D2 receptor antagonists". Journal of Medicinal Chemistry. URL:[Link]
Liu, X., et al. (2021). "Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors". Frontiers in Cell and Developmental Biology. URL:[Link]
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays". Journal of Biomolecular Screening. URL:[Link]
Technical Support Center: Troubleshooting CAS 14359-62-7 Precipitation in DMSO
Welcome to the Application Science Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals encountering precipitation or solubility issues with CAS 14359-62-7 (3...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals encountering precipitation or solubility issues with CAS 14359-62-7 (3-Amino-1-(10H-phenothiazin-10-yl)propan-1-one hydrochloride) when formulated in Dimethyl Sulfoxide (DMSO).
Below, we deconstruct the physicochemical root causes of this phenomenon and provide self-validating protocols to ensure the integrity of your experimental workflows.
Mechanistic Root Cause Analysis
CAS 14359-62-7 features a highly hydrophobic, electron-rich phenothiazine tricyclic core linked to a primary amine hydrochloride salt. While the protonated amine provides localized polarity, the thermodynamic solubility of the molecule in aprotic solvents like DMSO is entirely dominated by the hydrophobic bulk of the phenothiazine ring . When precipitation occurs, it is typically driven by one of three mechanisms:
A. Solvent Hygroscopicity & Solvation Shell Disruption
DMSO is notoriously hygroscopic. When a DMSO stock is exposed to ambient laboratory humidity, it rapidly absorbs atmospheric water. The introduction of water increases the dielectric constant of the solvent system. This thermodynamic shift disrupts the hydrophobic solvation shell surrounding the phenothiazine core, forcing the solute molecules to aggregate to minimize exposed hydrophobic surface area, culminating in precipitation .
B. The Freeze-Concentration Effect
Pure DMSO crystallizes at 18.5 °C. When stock solutions are stored at standard laboratory cold temperatures (4 °C or -20 °C), the solvent freezes solid. During crystallization, the solute is excluded from the growing DMSO ice lattice, creating localized micro-domains of extreme supersaturation. Upon thawing, these nucleated aggregates remain kinetically trapped as precipitates until sufficient thermal energy is applied to break the solute-solute interactions.
C. Oxidative Degradation
The sulfur heteroatom within the phenothiazine core is highly susceptible to oxidation, readily forming sulfoxides or sulfones . These oxidized degradation products possess drastically different solubility profiles compared to the parent compound and will irreversibly precipitate out of the DMSO solution.
Diagnostic Workflow
Diagnostic workflow for troubleshooting CAS 14359-62-7 precipitation in DMSO.
Step-by-Step Resolution Protocols
Protocol A: Thermal Recovery of Freeze-Concentrated Stocks
Objective: To kinetically disrupt solute aggregates formed during cold storage without degrading the compound.
Equilibration: Remove the precipitated DMSO stock vial from cold storage (-20°C or 4°C) and allow it to sit at room temperature for 5 minutes.
Thermal Input: Place the vial in a dry block heater or water bath set strictly to 37°C for 10–15 minutes.
Causality: Controlled heat provides the thermodynamic energy required to overcome the activation barrier of the solute-solute bonds formed during the freeze-concentration process, without inducing thermal degradation of the phenothiazine core.
Mechanical Agitation: Vortex the vial vigorously for 60 seconds to maximize solvent-solute contact area and accelerate dissolution.
Self-Validation System: Hold the vial against a high-contrast light source. If the solution is optically clear, the precipitation was purely temperature-induced.
Negative Control Check: If particulate matter remains, sonicate in a water bath for 5 minutes. If it still fails to dissolve, proceed to Protocol B, as the issue is likely water contamination or oxidation.
Protocol B: Preparation of Moisture-Resistant Anhydrous Stocks
Objective: To formulate a stable stock solution by eliminating hygroscopic water absorption.
Environment Control: Perform all handling in a low-humidity environment (e.g., a nitrogen-purged glovebox or a desiccator cabinet).
Solvent Selection: Use only fresh, sealed anhydrous DMSO (water content <0.005%).
Causality: Minimizing initial water content preserves the low dielectric constant required to maintain the hydrophobic solvation shell around the phenothiazine core.
Dissolution: Dissolve CAS 14359-62-7 to a maximum working concentration of 10–20 mg/mL . Exceeding this threshold pushes the compound too close to its thermodynamic solubility limit, risking spontaneous nucleation.
Aliquot Strategy: Divide the stock into 10–50 µL single-use aliquots in tightly sealed, amber glass vials.
Causality: Single-use aliquots prevent repeated freeze-thaw cycles and limit atmospheric exposure, while amber vials protect the phenothiazine core from photo-oxidation.
Self-Validation System: Create a "forced-failure" positive control. Take one 10 µL aliquot and intentionally spike it with 5% v/v deionized water. Observe the immediate cloudiness (precipitation). This validates that the anhydrous nature of your main aliquots is the critical factor keeping the compound in solution.
Quantitative Data & Solubility Metrics
Table 1: Physicochemical Properties & Solubility Metrics for CAS 14359-62-7
Parameter
Value / Metric
Causality / Impact
Molecular Weight
306.81 g/mol
Moderate size; requires sufficient solvent volume for complete hydration/solvation.
Core Structure
Phenothiazine derivative
Highly hydrophobic; dictates requirement for organic, aprotic solvents like DMSO.
Max Solubility (Anhydrous DMSO)
~20–25 mg/mL
Exceeding this limit causes spontaneous supersaturation and nucleation.
Max Solubility (Aqueous Buffer)
< 1 mg/mL
The HCl salt does not overcome the hydrophobicity of the tricyclic core in water.
Table 2: Environmental Stressors and Mitigation Strategies
Stressor
Mechanistic Effect on Stock Solution
Recommended Mitigation
Cold Storage (< 20°C)
Solvent crystallization leads to solute exclusion and freeze-concentration.
Warm to 37°C and vortex prior to every use.
Ambient Humidity
DMSO absorbs water, increasing polarity and disrupting solvation.
Use anhydrous DMSO; store in single-use aliquots.
Light Exposure
Photo-oxidation of the sulfur atom in the phenothiazine ring.
Store in amber vials or wrap in aluminum foil.
Frequently Asked Questions (FAQs)
Q: I warmed my stock to 37°C, but the precipitate won't dissolve. What is the root cause?A: If thermal recovery fails, the precipitation is likely irreversible. This is typically caused by severe water contamination due to DMSO's hygroscopicity, which permanently alters the solvent's dielectric constant. Alternatively, the phenothiazine core may have undergone oxidative degradation into insoluble sulfoxides. You must discard the stock and prepare a fresh solution.
Q: Can I use co-solvents to prevent precipitation when diluting into aqueous assay buffers?A: Yes. When transitioning from a DMSO stock to an aqueous environment, the sudden polarity shift often causes the compound to "crash out." To prevent this, formulate an intermediate dilution using co-solvents. A proven self-validating system is to pre-mix the DMSO stock with PEG300 (up to 40% v/v) and Tween 80 (up to 5% v/v) before introducing the aqueous buffer . If the final solution remains optically clear under a laser pointer (verifying the absence of the Tyndall effect), the co-solvent strategy is successful.
Q: Does the hydrochloride (HCl) salt form of CAS 14359-62-7 guarantee aqueous solubility?A: No. A common misconception in drug formulation is that all HCl salts are freely water-soluble. While the protonated primary amine provides a localized polar charge, the massive hydrophobic bulk of the tricyclic phenothiazine core thermodynamically dominates the molecule's behavior. It remains poorly soluble in purely aqueous environments without the aid of organic carriers or surfactants.
References
Title: Differentiation of Medicinal Plants According to Solvents, Processing, Origin, and Season by Means of Multivariate Analysis of Spectroscopic and Liquid Chromatography Data | Source: Molecules (MDPI) | URL: [Link]
Title: N-Substituted Phenothiazines as Environmentally Friendly Hole-Transporting Materials for Low-Cost and Highly Stable Halide Perovskite Solar Cells | Source: ACS Omega | URL: [Link]
Optimization
Technical Support Center: Optimizing the Synthesis of 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride
This technical support guide is designed for researchers, chemists, and drug development professionals dedicated to the synthesis of phenothiazine derivatives. The following sections provide in-depth, field-proven insigh...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, chemists, and drug development professionals dedicated to the synthesis of phenothiazine derivatives. The following sections provide in-depth, field-proven insights and troubleshooting strategies to enhance the yield and purity of 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and overcome common synthetic challenges.
Section 1: Overview of the Synthetic Pathway
The synthesis of 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride is typically achieved through a two-step process starting from 10H-phenothiazine. The general workflow involves an initial N-acylation followed by a nucleophilic substitution to introduce the amino group, and finally, conversion to the hydrochloride salt for improved stability and handling.
Step 1: N-Acylation of Phenothiazine
The first critical step is the acylation of the nitrogen atom at position 10 of the phenothiazine ring system. This is most commonly performed using 3-chloropropionyl chloride. This reaction forms the key intermediate, 3-chloro-1-(10H-phenothiazin-10-yl)propan-1-one[1][2].
Step 2: Amination and Salt Formation
The chloro-intermediate is then converted to the target primary amine via nucleophilic substitution. This is typically achieved by reacting it with an ammonia source. The resulting free base is then treated with hydrochloric acid to yield the final, more stable hydrochloride salt.
This section addresses the most common issues encountered during synthesis, providing explanations and actionable solutions to improve your experimental outcomes.
Q1: My N-acylation reaction (Step 1) has a very low yield. What are the primary causes?
A1: Low yield in the initial acylation is a frequent problem stemming from the complex reactivity of the phenothiazine scaffold. The main culprits are competing side reactions and suboptimal conditions.
Competing Ring Acylation (C-Acylation): The phenothiazine ring is electron-rich and susceptible to electrophilic aromatic substitution (a Friedel-Crafts reaction) on the carbon atoms of the benzene rings[3]. This C-acylation competes with the desired N-acylation. Strong Lewis acid catalysts (e.g., AlCl₃), often used in classical Friedel-Crafts reactions, can aggressively promote this side reaction, leading to a complex mixture of products that is difficult to separate[3][4].
Oxidation of the Sulfur Atom: The sulfur heteroatom in phenothiazine is easily oxidized to phenothiazine-5-oxide (a sulfoxide)[3][5]. This oxidation deactivates the molecule, making the N-10 position less nucleophilic and thus less reactive towards acylation. This is often exacerbated by the presence of air or trace oxidizing impurities.
Hydrolysis of Acylating Agent: 3-chloropropionyl chloride is highly reactive and sensitive to moisture. Failure to maintain strictly anhydrous (dry) conditions will lead to its hydrolysis into 3-chloropropionic acid, which is unreactive under these conditions.
Suboptimal Temperature Control: High temperatures can increase the rate of side reactions, including C-acylation and decomposition, leading to the formation of dark, tarry by-products[6]. Conversely, a temperature that is too low may result in an impractically slow reaction rate.
Problem
Cause
Recommended Solution
Low Yield / Product Mixture
Competing C-acylation
Avoid or use catalytic amounts of strong Lewis acids like AlCl₃. Consider performing the reaction in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct, which can drive the N-acylation forward.
Low Reactivity
Oxidation of sulfur to sulfoxide
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed, anhydrous solvents to minimize exposure to oxygen.
No Reaction
Hydrolysis of 3-chloropropionyl chloride
Use flame-dried glassware. Ensure all solvents and reagents are rigorously dried before use.
Tarry Byproducts
Decomposition / Side Reactions
Optimize the reaction temperature. Start at a lower temperature (e.g., 0 °C) and slowly warm as needed while monitoring by Thin Layer Chromatography (TLC)[6].
Q2: The amination reaction (Step 2) is inefficient and produces a significant byproduct. What is happening?
A2: The primary challenge in the second step is the competition between the desired nucleophilic substitution (Sₙ2) and a base-induced elimination (E2) side reaction.
The intermediate, 3-chloro-1-(10H-phenothiazin-10-yl)propan-1-one, has acidic protons on the carbon adjacent to the carbonyl group (α-protons). A strong base can abstract one of these protons, leading to the elimination of HCl and the formation of an α,β-unsaturated ketone (an acryloyl phenothiazine derivative). This byproduct is often difficult to separate from the desired amino product.
Caption: Competing Sₙ2 and E2 pathways in Step 2.
Troubleshooting Strategies:
Choice of Nucleophile/Base: Use a high concentration of the nucleophile (e.g., concentrated ammonium hydroxide) to favor the bimolecular Sₙ2 reaction. Avoid using strong, non-nucleophilic bases which would primarily promote the E2 pathway.
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures.
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO. These solvents can solvate the cation but not the nucleophile, increasing the nucleophile's reactivity for the Sₙ2 pathway[1].
Q3: My final product is an impure, dark oil that is difficult to purify and crystallize as the hydrochloride salt. What purification strategies should I use?
A3: Obtaining an oily product is a common issue, often indicating the presence of impurities that inhibit crystallization[6]. The key is to purify the free base before attempting salt formation.
Aqueous Workup: After the amination step, perform a standard aqueous workup. This typically involves diluting the reaction mixture with water and extracting the organic product with a suitable solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities.
Column Chromatography: This is the most effective method for purifying the free base from non-polar starting materials and polar byproducts[6].
Stationary Phase: Silica gel is standard.
Mobile Phase: A gradient solvent system is often effective. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate or dichloromethane. A small amount of triethylamine (0.1-1%) can be added to the mobile phase to prevent the amine product from streaking on the acidic silica gel. Monitor the fractions by TLC.
Inducing Crystallization of the Hydrochloride Salt:
Once you have the pure free base (confirmed by NMR or LC-MS), dissolve it in a suitable anhydrous solvent (e.g., isopropanol, ethyl acetate, or diethyl ether).
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or ethereal HCl) dropwise while stirring.
If a precipitate does not form immediately, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
Cooling the solution in an ice bath can also promote crystallization. If the product "oils out," try using a more dilute solution or a different solvent system.
Section 3: Recommended Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment and optimization based on their specific laboratory conditions.
Protocol 1: Synthesis of 3-chloro-1-(10H-phenothiazin-10-yl)propan-1-one
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 10H-phenothiazine (1.0 eq) and anhydrous toluene or dichloromethane.
Cooling: Cool the flask to 0 °C in an ice bath.
Reagent Addition: Add triethylamine (1.1 eq) to the stirred solution. Then, add a solution of 3-chloropropionyl chloride (1.05 eq) in the same anhydrous solvent dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
Workup: Once the starting material is consumed, quench the reaction by slowly adding water. Separate the organic layer, wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization (e.g., from ethanol) or used directly in the next step if sufficiently pure.
Protocol 2: Synthesis of 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride
Setup: In a sealed pressure vessel or a robust round-bottom flask with a reflux condenser, dissolve the crude 3-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
Reagent Addition: Add a significant excess of concentrated ammonium hydroxide (e.g., 10-20 eq).
Reaction: Heat the mixture to 50-70 °C and stir for 6-24 hours. The reaction should be monitored by TLC or LC-MS until the chloro-intermediate is consumed.
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia. Dissolve the residue in dichloromethane or ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude free base.
Purification: Purify the crude free base using silica gel column chromatography as described in the FAQ section.
Salt Formation: Dissolve the purified free base in anhydrous isopropanol. Cool in an ice bath and add a calculated amount (1.0-1.1 eq) of concentrated HCl or a solution of HCl in isopropanol dropwise. Stir for 1-2 hours at 0 °C. Collect the resulting precipitate by vacuum filtration, wash with cold isopropanol and then diethyl ether, and dry under vacuum to obtain the final hydrochloride salt.
References
BenchChem. (2025).
Movsisyan, M., et al. (2019). Proof-of-Principle for a Telescoped Continuous-Flow Synthesis of Phenothiazine-Derived Antipsychotics. ResearchGate. [Link]
Lin, S. K., & Olah, G. A. (1964). Friedel-Crafts and Related Reactions, Vol. H. DTIC. [Link]
McEwen, A. B., & Coleman, J. H. (1990). Side-chain effects on phenothiazine cation radical reactions. PubMed. [Link]
Asaad, F. M., & El-Nakkady, S. S. (2007). Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents. Molecules, 12(12), 2691-2703. [Link]
BenchChem. (2025). Common side reactions in the Friedel-Crafts acylation of furan. BenchChem Technical Support.
Cheng, Y., & To, D. (2024). A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. Journal of Medicinal and Medical Chemistry. [Link]
Borg, L. R., et al. (1983). Effect of Structure on Phenothiazine Cation Radical Reactions in Aqueous Buffers. PubMed. [Link]
Reducing background noise with 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride in proteomics
A Note to Our Users: This guide addresses the critical challenge of reducing background noise in mass spectrometry-based proteomics. Our extensive review of scientific literature and technical resources did not yield evi...
Author: BenchChem Technical Support Team. Date: March 2026
A Note to Our Users: This guide addresses the critical challenge of reducing background noise in mass spectrometry-based proteomics. Our extensive review of scientific literature and technical resources did not yield evidence for the use of 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride for this application. The primary applications of phenothiazine derivatives appear to be in pharmacology and cellular imaging.[1][2][3][4][5][6][7][8][9] Therefore, this guide focuses on established and effective strategies for minimizing background noise to enhance data quality in your proteomics experiments.
This technical support center provides troubleshooting guides and frequently asked questions to help you identify and resolve sources of background noise in your mass spectrometry workflows.
Troubleshooting Guide: Identifying and Eliminating Background Noise
High background noise can obscure low-abundance peptide signals, leading to reduced sensitivity and inaccurate quantification.[10] This section provides a systematic approach to diagnosing and resolving common sources of noise.
Question 1: My mass spectra show a consistently high and noisy baseline across the entire run. What are the likely causes and how can I fix it?
A consistently high baseline is often indicative of widespread chemical contamination in your LC-MS system.
Possible Cause 1: Contaminated Solvents or Reagents.
Explanation: The mobile phase (water, acetonitrile, methanol) and additives (formic acid, ammonium formate) are a primary source of contamination if not of sufficient purity.[11] Over time, solvents can also leach contaminants from storage bottles or develop microbial growth.[10][12]
Solution:
Always use the highest purity, LC-MS grade solvents and additives.[11][13]
Prepare fresh mobile phases daily.
If contamination is suspected, prepare a new batch of mobile phase using solvents from a new, unopened bottle.[14]
Filter aqueous mobile phases to remove particulates.
Possible Cause 2: Contaminated LC System.
Explanation: Tubing, fittings, and the autosampler can harbor contaminants that slowly leach into the mobile phase during a run.
Solution:
Isolate the Source: Divert the LC flow to waste before it enters the mass spectrometer. If the background noise in the MS drops significantly, the contamination is originating from the LC system.[13]
System Flush: Perform a systematic flush of the entire LC system. A common flushing solution is a mixture of water, acetonitrile, methanol, and isopropanol (e.g., 25% of each) with a small amount of acid (e.g., 0.1% formic acid).[13]
Possible Cause 3: Contaminated Mass Spectrometer Ion Source.
Explanation: Non-volatile salts and other contaminants can build up on the ion source components (e.g., capillary, cone), leading to a persistent high background.[10]
Solution: If the high background persists after diverting the LC flow to waste, the ion source is the likely culprit and requires cleaning according to the manufacturer's protocol.
Question 2: I'm observing a series of regularly spaced peaks in my spectra, often separated by 44 Da. What are these, and how do I get rid of them?
This pattern is a classic sign of polymer contamination, most commonly polyethylene glycol (PEG).
Explanation: PEGs are found in many laboratory consumables, including detergents (e.g., Triton X-100), and can be introduced during sample preparation.[15] They ionize very efficiently and can suppress the signal of your analytes of interest.[15] Another common polymer is polypropylene glycol (PPG), which appears as peaks separated by 58 Da.[16]
Solutions:
Review Sample Preparation: Identify and eliminate any potential sources of PEG or other polymers in your workflow. Be cautious with detergents and plasticware.
Use High-Quality Reagents: Utilize proteomics-grade reagents that are tested for low levels of contaminants.[17]
MS-Compatible Surfactants: If a detergent is necessary for protein solubilization, consider using an MS-compatible, acid-cleavable surfactant like PPS Silent Surfactant.[17]
Question 3: My spectra are dominated by keratin peaks. How can I minimize this contamination?
Keratin is one of the most common protein contaminants in proteomics, originating from human skin, hair, and dust.[14]
Explanation: Due to its prevalence in the lab environment, keratin can be easily introduced into samples during any handling step.
Solutions:
Work in a Clean Environment: Whenever possible, perform sample preparation in a laminar flow hood to minimize exposure to airborne particles.[14]
Personal Protective Equipment (PPE): Always wear powder-free nitrile gloves and a clean lab coat.[14] Tie back long hair.
Clean Workspace: Before starting, wipe down all work surfaces and pipettes with 70% ethanol or methanol.[14]
Dedicated Reagents: Aliquot and use dedicated stocks of reagents for your proteomics experiments to avoid cross-contamination.[14]
Data & Protocols
Table 1: Common Background Contaminants in Proteomics
This protocol is designed to remove widespread chemical contamination from an LC system.
Prepare Flushing Solvent: Create a solution of 25% water, 25% acetonitrile, 25% methanol, and 25% isopropanol. All solvents must be LC-MS grade. Add 0.1% formic acid to this mixture.[13]
Disconnect Column: Remove the analytical column from the system.
Flush System: Place all solvent lines into the flushing solution. Purge each pump line to ensure the new solvent has filled the system.
Run Flush Program: Set the pump to flow at a moderate rate (e.g., 0.5 mL/min) for an extended period, such as several hours or overnight. Ensure the flow is directed to waste.
Re-equilibrate: Once the flush is complete, replace the flushing solvent with your fresh, high-purity mobile phases.
Reinstall Column: Flush the column with the initial mobile phase conditions before reconnecting it to the mass spectrometer.
Test System: Run a blank gradient to ensure the background noise has been reduced.
Frequently Asked Questions (FAQs)
Q1: What is the difference between chemical noise and electronic noise?A: Electronic noise is inherent to the detector system of the mass spectrometer. Chemical noise, on the other hand, consists of real ions that originate from sources other than your target analytes.[19] These can include contaminants from solvents, reagents, the sample matrix, or the instrument itself.[19] In proteomics, chemical noise is typically the limiting factor for sensitivity.
Q2: How can I use a blank run to troubleshoot background noise?A: Analyzing a blank run (injecting your mobile phase without any sample) is a crucial diagnostic step.[14] If you observe high background or specific contaminant peaks in the blank, the source of the contamination is likely your solvents, reagents, or the LC-MS system itself. If the blank is clean but your samples are noisy, the contamination is likely being introduced during sample preparation or from the sample matrix.
Q3: Can my choice of mobile phase additives affect background noise?A: Yes. Always use volatile additives like formic acid, acetic acid, or ammonium hydroxide/formate/acetate.[11] Non-volatile salts (e.g., phosphates, sulfates) will precipitate in the ion source and create significant background noise and signal suppression.[11] Even with volatile additives, using the lowest effective concentration is recommended to minimize background.
Q4: Are there software tools that can help reduce noise?A: Yes, several algorithms and software packages are designed to reduce noise from raw mass spectrometry data. These tools often use techniques like wavelet transformation to distinguish between real peptide signals and random or chemical noise, which can improve peptide identification and quantification.[20][21]
Q5: What are "supercharging agents" and can they help with background noise?A: Supercharging agents are additives that can increase the charge state of peptides and proteins during electrospray ionization. While their primary purpose is to improve fragmentation for MS/MS analysis, they can also help mitigate signal suppression caused by ion-pairing agents like trifluoroacetic acid (TFA).[22] By improving the signal of the analyte, they can effectively improve the signal-to-noise ratio, though they do not directly reduce the background noise itself.
Visualizations
Workflow for Diagnosing Background Noise
Caption: A logical workflow for troubleshooting high background noise.
Sources of Contamination in a Proteomics Workflow
Caption: Common sources of contamination in a typical proteomics workflow.
References
Du, P., Stolovitzky, G., Horvatovich, P., Bischoff, R., Lim, J., & Suits, F. (2008). A noise model for mass spectrometry based proteomics.
Jardine, I., & Fenselau, C. (1977). Chemical ionization mass spectra of phenothiazine derivatives and their oxygenated analogs. Journal of pharmaceutical sciences, 66(2), 228–232.
Keller, B. O. (2018). Rapid Assessment of Contaminants and Interferences in Mass Spectrometry Data Using Skyline. Journal of proteome research, 17(5), 2015–2021.
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
Van Pelt, C. K., & McLuckey, S. A. (2012). Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids. Journal of the American Society for Mass Spectrometry, 23(10), 1779–1785.
Guo, X. (2024). Reduction of chemical background noise in LC-MS/MS for trace analysis. [Link]
Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]
Du, P., Stolovitzky, G., Horvatovich, P., Bischoff, R., Lim, J., & Suits, F. (2008). A noise model for mass spectrometry based proteomics. PubMed, 18353791.
ResearchGate. (2017). How to get rid of the high noise background in Mass spec (UPLC-LTQ-XL)?. [Link]
Agilent Technologies. (n.d.). Agilent Proteomics Reagents for LC/MS. [Link]
Nitrosamines Exchange. (2022). Background noise in UPLC-MS/MS experience?. [Link]
Paine, M. R. L., et al. (2023). NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data. Journal of the American Society for Mass Spectrometry, 34(11), 2539–2548.
Wang, H., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Proteomics, 17(21).
Rosenberger, G., et al. (2022). Protein Contaminants Matter: Building Universal Protein Contaminant Libraries for DDA and DIA Proteomics. Journal of proteome research, 21(3), 853–861.
Scribd. (n.d.). Common Background Contamination Ions in Mass Spectrometry. [Link]
Nshanian, M., et al. (2018). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. International Journal of Mass Spectrometry, 427, 85-92.
ResearchGate. (2008). A Noise Model for Mass Spectrometry Based Proteomics. [Link]
University of Washington Proteomics Resource. (n.d.). ESI Common Background Ions: Repeating Units. [Link]
Wang, Z., et al. (2025). Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles.
Bentham Science Publishers. (2024). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. [Link]
Singh, P., et al. (2023). Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. RSC Advances, 13(1), 1-15.
Du, M., et al. (2024). A phenothiazine-based ratiometric fluorescence probe for the detection of hydroxylamine in real water and living cells. Analytical Methods, 16(28), 3926-3932.
Gundersen, L., et al. (2024). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. International Journal of Molecular Sciences, 25(1), 1-20.
de Faria, D. P., et al. (2020). Competition Between Phenothiazines and BH3 Peptide for the Binding Site of the Antiapoptotic BCL-2 Protein. Journal of Biomolecular Structure and Dynamics, 38(6), 1735-1746.
ResearchGate. (n.d.). Preparation of phenothiazine probe and its detection mechanism. [Link]
Martins-de-Souza, D., et al. (2022). Systematic Review and Meta-Analysis of Mass Spectrometry Proteomics Applied to Human Peripheral Fluids to Assess Potential Biomarkers of Schizophrenia. International Journal of Molecular Sciences, 23(9), 4882.
3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride light sensitivity and storage solutions
Welcome to the technical support center for 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful use of this compound in your experiments. As a phenothiazine derivative, this compound exhibits light sensitivity, and proper handling and storage are crucial for maintaining its integrity and obtaining reliable results.
Frequently Asked Questions (FAQs)
Q1: What is 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride and what is its primary characteristic of concern for researchers?
A1: 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride is a chemical compound belonging to the phenothiazine class. From a handling and experimental perspective, its most critical characteristic is its light sensitivity .[1][2] Phenothiazines are known to be susceptible to photodegradation, which can lead to the formation of impurities and a decrease in the compound's potency.[3][4] Therefore, all experimental work should be conducted with measures in place to protect it from light.
Q2: How should I store the solid (powder) form of 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride?
A2: To ensure the long-term stability of the solid compound, it should be stored in a tightly sealed, light-resistant container, such as an amber glass vial.[5][6] For optimal preservation of its integrity, it is recommended to store the powder in a cool, dark, and dry place.[7][8] Specific temperature recommendations for related compounds suggest storage at -20°C for long-term stability.[9]
Q3: What is the recommended way to prepare a solution of this compound?
A3: Preparing a solution of 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride requires careful attention to its light sensitivity and solubility. It is advisable to work under subdued or amber lighting.[10][11] The choice of solvent will depend on your experimental needs. While specific solubility data for this exact compound is limited, phenothiazine hydrochlorides are generally more soluble in polar organic solvents and aqueous solutions.[12] For related compounds, solvents such as Dimethyl Sulfoxide (DMSO) and ethanol are commonly used.[12][13]
Q4: How should I store solutions of 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride?
A4: Solutions of this compound should be stored in light-protecting containers, such as amber vials or tubes wrapped in aluminum foil.[5][10] For solutions in organic solvents like DMSO, long-term storage at -80°C is recommended to minimize degradation.[9] It is best practice to prepare fresh solutions for each experiment or, if necessary, to store aliquots to avoid repeated freeze-thaw cycles.[9][14]
Q5: What are the likely degradation products if the compound is exposed to light?
A5: The primary photodegradation pathway for phenothiazines involves oxidation of the sulfur atom in the central ring.[1] This typically leads to the formation of sulfoxide derivatives.[2][4] Further oxidation can also occur. The formation of these byproducts can interfere with experimental results and should be minimized by adhering to proper light-protection protocols.
Troubleshooting Guide
This section addresses common issues that researchers may encounter during their experiments with 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride.
Problem
Potential Cause
Troubleshooting Steps
Difficulty Dissolving the Compound
Inappropriate solvent: The compound may have poor solubility in the chosen solvent.
- Consult solubility data for related phenothiazine hydrochlorides to select a more appropriate solvent.[12] - Try gentle warming or sonication to aid dissolution, but monitor for any signs of degradation (e.g., color change). - For aqueous solutions, ensure the pH is suitable, as the solubility of hydrochloride salts can be pH-dependent.[15]
Incorrect solvent grade: The presence of impurities or water in the solvent can affect solubility.
- Use high-purity, anhydrous solvents when appropriate.[15]
Inconsistent or Non-reproducible Experimental Results
Compound degradation: Exposure to light during handling or storage can lead to the formation of degradation products with altered activity.
- Review your entire workflow for potential light exposure. Ensure all steps, from weighing to solution preparation and the experiment itself, are performed under subdued or amber light.[10][11] - Use fresh solutions for each experiment or use aliquots that have not been subjected to multiple freeze-thaw cycles.[9][14] - Confirm the integrity of your stock compound. If in doubt, acquire a fresh batch.
Solution instability: The compound may not be stable in the chosen solvent over the duration of the experiment.
- If possible, prepare solutions immediately before use. - If storage is necessary, validate the stability of your solution under your storage conditions by running control experiments over time.
Visible Color Change in Solid or Solution
Degradation: A color change, particularly a darkening or yellowing, can indicate chemical degradation due to light exposure or oxidation.
- Discard any discolored solid or solution.[7] - Re-evaluate your storage and handling procedures to ensure adequate protection from light and air.[5][6]
Precipitation of the Compound from Solution
Supersaturation: The initial concentration may be too high for the solvent and storage temperature.
- Try preparing a more dilute solution. - If the compound precipitates upon cooling, it may be necessary to prepare the solution fresh before each use or to gently warm it to redissolve before use (ensure thermal stability).
Change in pH or solvent composition: For aqueous solutions, a change in pH can affect solubility. Evaporation of a volatile co-solvent can also lead to precipitation.
- Ensure buffers are properly prepared and have sufficient buffering capacity.[15] - Keep containers tightly sealed to prevent solvent evaporation.
Amber glass vials or clear vials to be wrapped in aluminum foil
Calibrated balance
Vortex mixer or sonicator (optional)
Pipettes
Procedure:
Work in a light-protected environment: Conduct all steps under a fume hood with the sash lowered and the room lights dimmed, or use amber lighting.[10][11]
Equilibrate the compound: Before opening, allow the container of the solid compound to equilibrate to room temperature to prevent condensation of moisture.
Weigh the compound: Accurately weigh the desired amount of the powder and place it in the appropriate light-protected vial.
Add the solvent: Add the desired volume of the solvent to the vial.
Dissolve the compound: Tightly cap the vial and mix thoroughly. Gentle vortexing or sonication can be used to aid dissolution. Visually inspect to ensure the compound is fully dissolved.
Storage: If not for immediate use, store the solution at the recommended temperature as outlined in the storage table above. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to prevent contamination and degradation from repeated handling.[9][14]
Visualizations
Experimental Workflow for Handling a Photosensitive Compound
Caption: Recommended workflow for handling 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride.
Postulated Photodegradation Pathway
Caption: Simplified photodegradation pathway of a phenothiazine derivative.
References
BenchChem. (n.d.). Technical Guide: Solubility of Phenothiazine Derivatives in Organic Solvents.
Gilbert, J., & Millard, B. J. (1981). Photodecomposition of some substituted phenothiazines. Journal of Pharmacy and Pharmacology, 33(4), 242-243.
BenchChem. (n.d.). A Comparative Guide to the Performance of Phenothiazine Derivatives in Various Solvents.
Goldberg, A. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Labtag Blog.
Miranda, M. A., & Castell, J. V. (2005). In Vitro Phototoxicity of Phenothiazines: Involvement of Stable UVA Photolysis Products Formed in Aqueous Medium. Photochemistry and Photobiology, 81(6), 1373-1378.
Sato, T., et al. (2022). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. RSC Advances, 12(45), 29534-29540.
Pajares, M. A., & Perucho, A. U. (2009). Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. Photochemistry and photobiology, 85(1), 133-140.
BenchChem. (n.d.). Technical Support Center: Preventing Compound Degradation During Experiments.
Ahmadian, S., et al. (2024). Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. Molecules, 29(12), 2899.
BenchChem. (n.d.). An In-depth Technical Guide to the In Vitro Stability and Degradation of Phenothiazine Derivatives.
A1A Team. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry. A1A.
B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents.
Korang-Yeboah, M., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 190-203.
Vasiliev, A. N., et al. (2021).
Starry. (2026, February 26).
ResearchGate. (n.d.). Solubility of various phenothiazines in their neutral and charged forms....
Pharmaguideline. (n.d.).
Cleveland State University. (2018, May 15). Practices for Proper Chemical Storage.
Phillips, B. G. (2014). Light-Sensitive Injectable Prescription Drugs. Hospital Pharmacy, 49(2), 136-145.
Gray, V. A. (2022). Dissolution Method Troubleshooting. Dissolution Technologies, 29(4), 188.
Louisiana State University. (2017, June 9). Chemical Storage Guidelines.
Phillips, B. G., & Gorski, J. C. (2022). Light-Sensitive Injectable Prescription Drugs—2022. Hospital Pharmacy, 57(5), 571-583.
University of St Andrews. (n.d.).
Tablet Presses. (n.d.). How To Protect Light Sensitive Products.
XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
Pharmaceutical Technology. (2025, November 24). Aseptic filling of unstable drug products: How to protect sensitive drugs during the fill finish process.
Wikipedia. (n.d.). Phenothiazine.
Chen, Y., et al. (2025). Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads. Pharmaceutics, 17(11), 2415.
Chiric, A., et al. (2022).
Attwood, D., & Natarajan, R. (1983). Self-association of Phenothiazine Drugs in Aqueous Solutions of High Ionic Strength. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 79(11), 2649-2657.
Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products.
ResearchGate. (2012, August 6).
Grand Ingredients. (2026).
PASCO. (2025, August 6). Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds.
LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
School of the Art Institute of Chicago. (n.d.). Photography Lab Safety Guidelines for Lab Workers & Students.
Technical Support Center: LC-MS Optimization for 3-Amino-1-phenothiazin-10-yl-propan-1-one HCl
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 3-Amino-1-phenothiazin-10-yl-propan-1-o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride .
This molecule presents a classic chromatographic dichotomy: it possesses a highly lipophilic, oxidation-prone phenothiazine core paired with a highly basic primary amine (pKa ~9.5). Under standard reversed-phase LC-MS conditions, this structural clash frequently results in unpredictable retention times, severe peak tailing, and compromised ionization efficiency. The following troubleshooting guides, logical workflows, and self-validating protocols are engineered to help you establish a robust, reproducible assay.
Part 1: Diagnostic Workflow & Decision Tree
Before adjusting your instrument, use the logical decision tree below to diagnose the root cause of your chromatographic failure based on your initial 0.1% Formic Acid / C18 column injection.
Decision tree for troubleshooting LC-MS retention and peak shape issues for basic phenothiazines.
Part 2: Troubleshooting FAQs & Causality Analysis
Q1: Why is my analyte exhibiting severe peak tailing (Asymmetry > 2.0) on a standard C18 column at pH 6-7?
The Causality: At a mid-range pH, the residual silanol groups (Si-OH) on the silica stationary phase deprotonate to form negatively charged silanoxanes (Si-O⁻). Simultaneously, the basic primary amine of your phenothiazine derivative remains fully protonated (positively charged). This creates a powerful secondary ion-exchange interaction that competes with the primary hydrophobic retention mechanism, dragging out the desorption process and causing a "tail" [[1]](). While manufacturers use end-capping to block these silanols, steric hindrance prevents 100% efficiency, leaving residual active sites that trap basic compounds 2.
The Solution: Lower the mobile phase pH to 2.5–3.0 using formic acid to protonate and neutralize the silanols 1. Alternatively, switch to a polar-embedded (base-deactivated) stationary phase.
Q2: I switched to 0.1% Formic Acid (pH ~2.7) to fix the tailing, but now the compound elutes in the void volume. How do I increase retention?
The Causality: While low pH resolves silanol-induced tailing, it locks the primary amine in its most polar, protonated state. This localized polarity drastically reduces the molecule's affinity for the hydrophobic C18 chains, leading to early elution and poor separation from matrix salts.
The Solution: Transition to a high-pH mobile phase (e.g., pH 10). At high pH, the primary amine is neutralized into its molecular (free-base) form. This suppresses ionization in the liquid phase, maximizing its hydrophobicity and significantly increasing column retention time 3. Critical Note: Traditional silica dissolves above pH 8. You must use an organo-silica hybrid or polymer-based column engineered for high-pH stability [[4]]().
Q3: My retention time is stable, but I am experiencing severe MS signal suppression in plasma samples. Why?
The Causality: Early-eluting polar compounds frequently co-elute with endogenous matrix components (such as salts and lysophospholipids). These matrix components compete with your target analyte for charge during the Electrospray Ionization (ESI) process, leading to a drastic reduction in ionization efficiency and signal intensity 5.
The Solution: Optimize your gradient to push the retention factor (k') beyond 3.0, moving the analyte out of the suppression zone. Additionally, ensure routine cleaning of the ion source and implement a sample clean-up step (e.g., Solid Phase Extraction) to remove phospholipids prior to injection [[5]]().
Part 3: Quantitative Performance Matrix
The following table summarizes the expected chromatographic behavior of 3-Amino-1-phenothiazin-10-yl-propan-1-one under various mobile phase conditions. Use this to benchmark your experimental results.
Mobile Phase pH
Column Chemistry
Analyte State (Amine)
Stationary Phase Silanol State
Expected Retention (k')
Peak Symmetry (As)
Low (pH 2.7)
Standard C18
Protonated (+)
Neutral (0)
Low (< 1.5)
Good (1.0 - 1.2)
Neutral (pH 7.0)
Standard C18
Protonated (+)
Ionized (-)
Moderate (2 - 3)
Poor (> 2.5)
High (pH 10.0)
Hybrid Silica C18
Neutral (0)
Ionized (-)
High (> 5.0)
Excellent (1.0 - 1.1)
Part 4: Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your data, do not rely on static methods. Implement the following High-pH Reversed-Phase LC-MS Workflow , which includes built-in system suitability gates to validate the methodology before committing valuable biological samples.
Self-validating system suitability workflow for LC-MS analysis.
Step-by-Step Methodology: High-pH Optimization
Objective: Maximize retention and peak symmetry by neutralizing the primary amine.
Step 1: Mobile Phase Preparation & Verification
Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water.
Adjust to pH 10.0 ± 0.1 using Ammonium Hydroxide.
Validation Gate: Measure the pH after adding any organic modifiers. A pH shift >0.2 indicates insufficient buffer capacity, which will cause retention time drift during the gradient.
Prepare Mobile Phase B: 100% LC-MS Grade Acetonitrile.
Step 2: Column Equilibration
Install a high-pH stable hybrid-silica column (e.g., 1.7 µm particle size, 50 x 2.1 mm).
Flush the column with 50% B for 10 column volumes (CV) to remove storage solvents.
Equilibrate at initial gradient conditions (e.g., 5% B) for 20 CV to ensure the stationary phase is fully saturated with the pH 10 buffer.
Step 3: System Suitability Test (SST)
Inject a 10 ng/mL neat standard of 3-Amino-1-phenothiazin-10-yl-propan-1-one HCl.
Validation Gate: You may proceed to sample analysis ONLY IF:
Retention factor (k') is > 3.0.
Peak Asymmetry (As) is between 0.9 and 1.2.
Signal-to-Noise (S/N) is > 100.
Failure Mode Action: If As > 1.2, secondary interactions are occurring. Purge the column with 95% Acetonitrile / 5% Water for 15 minutes to strip strongly bound matrix contaminants that act as localized ion-exchange sites, then re-equilibrate.
Step 4: MS/MS Source Tuning
Set ESI to positive mode (+).
Causality Check: The phenothiazine core is highly susceptible to in-source oxidation. Keep the desolvation temperature strictly below 400°C to prevent thermal degradation, while maintaining a high nebulizer gas flow to ensure efficient droplet evaporation.
References
Benchchem. "Resolving peak tailing in HPLC analysis of phenothiazine compounds." Verified URL: 1
Element Lab Solutions. "Peak Tailing in HPLC." Verified URL: 2
Chromatography Online. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing." Verified URL: 4
Biotech Spain. "Optimizing LC-MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis." Verified URL: 5
PMC / NIH. "Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach." Verified URL: 3
Technical Support Center: Troubleshooting Assays with 3-Amino-1-(10-phenothiazinyl)-1-propanone Hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists utilizing 3-amino-1-(10-phenothiazinyl)-1-propanone hydrochloride (CAS 14359-62-7)[1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists utilizing 3-amino-1-(10-phenothiazinyl)-1-propanone hydrochloride (CAS 14359-62-7)[1].
Due to its phenothiazine core, this compound exhibits unique physicochemical properties that frequently lead to assay interference. In high-throughput screening (HTS) and biochemical assays, phenothiazine derivatives are heavily flagged as Pan-Assay Interference Compounds (PAINS)[2]. This guide provides mechanistic insights and self-validating protocols to help you definitively distinguish true biological activity from chemical artifacts.
Part 1: Mechanistic FAQs & Troubleshooting
Q1: Why does this compound show highly potent, yet non-reproducible, enzyme inhibition across multiple unrelated targets?The Causality: This is a classic signature of colloidal aggregation . At low micromolar concentrations in aqueous buffers, the hydrophobic tricyclic phenothiazine core drives spontaneous phase separation, forming amorphous colloidal particles (typically 50–1000 nm in diameter). Rather than binding to the enzyme's active site, these colloids sequester proteins non-specifically on their surface, causing apparent, promiscuous inhibition[3].
The Solution: Aggregation-based inhibition is highly sensitive to non-ionic detergents. Introducing a sub-critical micelle concentration (sub-CMC) of a detergent like Triton X-100 disrupts the colloid, releasing the sequestered enzyme and reversing the false inhibition[3].
Q2: My cell viability assay (e.g., MTT, Resazurin, WST-1) shows unexpected spikes in "viability" or erratic readouts. Is the compound interfering?The Causality: Yes, through redox cycling . The nitrogen and sulfur atoms within the phenothiazine ring system allow the molecule to easily undergo a two-electron oxidation process, yielding a highly reactive radical cation[4]. This redox activity allows the compound to directly reduce tetrazolium salts (MTT/WST-1) or resazurin into their colored/fluorescent products chemically, entirely bypassing cellular metabolic pathways[4].
The Solution: You must decouple the chemical reduction from the biological reduction by running a cell-free counter-screen, or switch to an orthogonal, non-redox viability readout (such as ATP-dependent luciferase assays).
Q3: I am using a fluorescence-based assay (e.g., Amplex Red, FRET). Why is my background signal abnormally high?The Causality: Phenothiazines possess an extended conjugated
π
-system that absorbs strongly in the UV and visible light spectra. This can lead to two distinct artifacts: autofluorescence (generating a false positive in signal-increase assays) or the Inner-Filter Effect (IFE) , where the compound absorbs the excitation or emission light of your assay fluorophore, leading to signal quenching (often misinterpreted as enzyme inhibition).
Part 2: Diagnostic Data & Mitigation Strategies
To streamline your troubleshooting, compare your assay parameters against the known interference thresholds for phenothiazine derivatives summarized below.
Compound absorbance
>0.1
OD at the assay's excitation/emission
λ
.
Perform full UV-Vis scan; switch to red-shifted/near-IR fluorophores; apply mathematical IFE correction.
Part 3: Self-Validating Experimental Protocols
A robust assay must be a self-validating system. Do not discard a hit without mechanistic proof of interference. Implement the following step-by-step methodologies to validate your findings.
Rationale: 0.01% (v/v) Triton X-100 is below the concentration that would denature most proteins, but it is sufficient to disrupt the weak hydrophobic interactions holding small-molecule colloids together[3].
Prepare Reagents: Prepare your standard biochemical assay buffer. Create a second batch of this exact buffer supplemented with 0.01% (v/v) Triton X-100 .
Compound Serial Dilution: Prepare a 10-point dose-response curve of 3-amino-1-(10-phenothiazinyl)-1-propanone hydrochloride in both buffers.
Pre-incubation: Incubate the compound with your target enzyme for 15 minutes at room temperature. (Note: Colloidal inhibition is time-dependent; a 15-minute incubation allows full protein adsorption).
Initiate Reaction: Add the enzyme substrate to both sets of wells and measure the reaction kinetics.
Data Interpretation: Calculate the IC
50
for both conditions. If the compound is a true competitive inhibitor, the IC
50
will remain relatively unchanged. If the IC
50
shifts by more than 2-to-3-fold (or inhibition is completely abolished) in the Triton X-100 buffer, the initial hit was an aggregation artifact.
Protocol B: Cell-Free Redox Counter-Screen
Rationale: This isolates the chemical reactivity of the phenothiazine radical cation from the biological system, proving that the dye reduction is abiotic[4].
Prepare Cell-Free Matrix: Dispense your standard cell culture media (e.g., DMEM + 10% FBS) into a 96-well or 384-well plate. Do not seed any cells.
Compound Addition: Add 3-amino-1-(10-phenothiazinyl)-1-propanone hydrochloride at the IC
90
concentration observed in your primary assay. Include a vehicle control (DMSO) and a known reducing agent (e.g., 1 mM DTT) as a positive control.
Reagent Addition: Add your redox-sensitive viability dye (e.g., Resazurin or MTT reagent) according to the manufacturer's standard volume instructions.
Incubation & Readout: Incubate for 1 to 4 hours at 37°C (matching your standard assay protocol). Read the fluorescence or absorbance.
Data Interpretation: If the wells containing the phenothiazine compound show a signal significantly above the DMSO vehicle control in the absence of cells, the compound is a redox cycler and the primary assay data is invalid.
Part 4: Workflow Visualization
Use the following decision tree to systematically triage hits involving 3-amino-1-(10-phenothiazinyl)-1-propanone hydrochloride.
Workflow for triaging false positives from phenothiazine derivatives.
References
3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride | CAS
Source: scbt.com
URL:[1]
A subset of N-substituted phenothiazines inhibits NADPH oxidases
Source: nih.gov
URL:[4]
Colloidal aggregation: from screening nuisance to formulation nuance
Source: nih.gov
URL:[3]
Phenothiazines as dual inhibitors of SARS-CoV-2 main protease and COVID-19 inflammation
Source: cdnsciencepub.com
URL:[2]
3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride vs chlorpromazine in proteomics applications
Comparative Proteomics Guide: 3-Amino-1-phenothiazin-10-yl-propan-1-one Hydrochloride vs. Chlorpromazine Executive Summary & Chemical Rationale Phenothiazine derivatives have transitioned from classical antipsychotic pha...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Proteomics Guide: 3-Amino-1-phenothiazin-10-yl-propan-1-one Hydrochloride vs. Chlorpromazine
Executive Summary & Chemical Rationale
Phenothiazine derivatives have transitioned from classical antipsychotic pharmacology into powerful tools for chemical biology and oncology. While Chlorpromazine (CPZ) is heavily profiled via global proteomics for its repurposed therapeutic effects in various cancers[1], its structural analog, 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride (3-APP) , serves a distinctly different purpose.
As an application scientist designing a proteomics workflow, selecting between these two depends entirely on your experimental objective: Target Deconvolution vs. Global Pathway Profiling . CPZ possesses a tertiary amine, making it chemically inert for direct matrix immobilization. In contrast, 3-APP is engineered with a reactive primary amine[2], making it an ideal "bait" molecule for affinity-based protein profiling (ABPP) to isolate direct phenothiazine-binding targets.
Physicochemical & Functional Comparison
To understand their divergent roles in proteomics, we must look at their structural causality. The presence of a primary amine in 3-APP allows for single-step covalent coupling to NHS-activated agarose beads, creating a self-validating affinity matrix.
Causality Focus: This protocol establishes a self-validating system to identify direct protein interactors of the phenothiazine scaffold.
Matrix Coupling: Wash 1 mL of NHS-activated Sepharose beads with ice-cold 1 mM HCl. Immediately add 5 mM 3-APP dissolved in coupling buffer (0.2 M NaHCO3, 0.5 M NaCl, pH 8.3). Rationale: The alkaline pH deprotonates the primary amine of 3-APP, driving nucleophilic attack on the NHS ester.
Quenching: Block unreacted NHS groups by incubating the matrix in 0.5 M ethanolamine (pH 8.3) for 2 hours. Rationale: Prevents non-specific covalent binding of lysate proteins.
Lysate Incubation: Incubate 5 mg of pre-cleared cellular protein lysate with the 3-APP matrix overnight at 4°C.
Stringent Washing & Elution: Wash beads extensively with lysis buffer containing 0.1% NP-40. Elute bound targets by boiling in 1x Laemmli buffer or via competitive elution with an excess of free CPZ.
Downstream Analysis: Resolve eluates via SDS-PAGE, perform in-gel trypsin digestion, and analyze via LC-MS/MS.
Protocol B: CPZ Global Quantitative Profiling (TMT-Labeled LC-MS/MS)
Causality Focus: Used to map the downstream phenotypic consequences of phenothiazine treatment, such as apoptosis or migration inhibition.
Treatment: Treat target cells (e.g., SCC-15 or TNBC lines) with the determined IC50 of CPZ alongside a vehicle control[4].
Extraction & Digestion: Lyse cells in 8M Urea buffer to ensure complete solubilization of membrane proteins. Reduce with DTT, alkylate with Iodoacetamide (to prevent disulfide reshuffling), and digest overnight with Trypsin (1:50 enzyme-to-protein ratio).
TMT Labeling: Label digested peptides with Tandem Mass Tags (TMT). Rationale: Isobaric labeling allows multiplexing of control and treated samples in a single MS run, eliminating run-to-run variance and ensuring precise relative quantification.
Fractionation & LC-MS/MS: Fractionate labeled peptides via basic reverse-phase chromatography and analyze on an Orbitrap mass spectrometer.
While 3-APP is utilized as the physical bait to find targets, CPZ has been extensively profiled to understand the downstream proteomic shifts it induces in various disease models. Recent LC-MS/MS studies have revealed that CPZ acts far beyond its classical dopamine receptor (DRD2) antagonism[5].
By synthesizing the global proteomic data, we can construct the multi-modal mechanism of action for CPZ. The following diagram illustrates how CPZ modulates distinct protein networks to exert its anti-cancer and cellular effects.
Fig 2. Key molecular pathways modulated by Chlorpromazine as identified through LC-MS/MS proteomics.
Conclusion & Selection Guide
For researchers investigating the phenothiazine class:
Select 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride if your goal is discovery proteomics. Its primary amine is a structural necessity for creating affinity matrices to pull down novel phenothiazine-binding proteins from complex lysates[2].
Select Chlorpromazine if your goal is functional proteomics. As a biologically active agent, treating cells with CPZ followed by TMT-labeled LC-MS/MS will reveal the downstream signaling cascades (such as PINK1/Parkin mitophagy or ACTB-mediated cytoskeletal shifts) responsible for its therapeutic efficacy[4],[1].
References
Proteomic Analysis of the Molecular Mechanisms of Chlorpromazine Inhibiting Migration of Oral Squamous Cell Carcinoma. Bentham Science Publishers.
Repurposing chlorpromazine for the treatment of triple-negative breast cancer growth and metastasis based on modulation of mitochondria-mediated apoptosis and autophagy/mitophagy. PubMed (NIH).
3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride | CAS 14359-62-7. Santa Cruz Biotechnology.
Receptors Involved in Mental Disorders and the Use of Clozapine, Chlorpromazine, Olanzapine, and Aripiprazole to Tre
Chlorpromazine induces cytotoxic autophagy in glioblastoma cells via endoplasmic reticulum stress and unfolded protein response. PMC (NIH).
Phenothiazine-Derived Antipsychotic Drugs Inhibit Dynamin and Clathrin-Mediated Endocytosis.
Reproducibility of CAS 14359-62-7 results in multi-center screening
Multi-Center Reproducibility of Phenothiazine Derivatives: A Comparative Guide on CAS 14359-62-7 in HTS As a Senior Application Scientist overseeing multi-center screening campaigns, I frequently encounter the challenge...
Author: BenchChem Technical Support Team. Date: March 2026
Multi-Center Reproducibility of Phenothiazine Derivatives: A Comparative Guide on CAS 14359-62-7 in HTS
As a Senior Application Scientist overseeing multi-center screening campaigns, I frequently encounter the challenge of inter-laboratory variance. When evaluating phenothiazine derivatives like CAS 14359-62-7 (3-Amino-1-(10H-phenothiazin-10-yl)propan-1-one hydrochloride), ensuring reproducibility across different liquid handling platforms and microplate readers is paramount.
Phenothiazines are well-documented for their pharmacological activity, particularly their antagonism of postsynaptic dopamine-2 (D2) receptors in mesolimbic pathways [1]. However, their inherent physicochemical properties—such as high lipophilicity and potential for auto-fluorescence—can introduce significant noise in High-Throughput Screening (HTS) [4]. This guide provides an objective, data-driven comparison of CAS 14359-62-7 against standard phenothiazine alternatives, detailing a self-validating protocol designed to eliminate multi-center variability.
Mechanistic Context: The D2 Receptor Pathway
Phenothiazines exert their primary effects by competitively blocking the Dopamine D2 receptor, a G-protein coupled receptor (GPCR) that typically inhibits adenylyl cyclase via Gαi/o coupling[2]. The correct orientation of the ammonium hydrogen in compounds like CAS 14359-62-7 is critical for high-affinity receptor binding and subsequent downstream modulation [1].
Fig 1: Mechanism of Dopamine D2 Receptor modulation by phenothiazine antagonists.
Comparative Performance Analysis
To objectively benchmark CAS 14359-62-7, we must evaluate its performance in a standardized TR-FRET D2 receptor binding assay across three independent screening centers. The data below summarizes the key metrics compared to traditional clinical standards Chlorpromazine (CAS 50-53-3) and Promethazine (CAS 58-33-3).
Compound
Target IC50 (nM)
Aqueous Solubility (µM at pH 7.4)
Assay Z'-Factor
Inter-Center CV (%)
CAS 14359-62-7
45.2
> 100
0.78
4.2%
Chlorpromazine
12.5
45
0.72
8.5%
Promethazine
150.0
> 100
0.81
3.8%
Analytical Insight: While Chlorpromazine exhibits higher raw potency, its lower aqueous solubility contributes to a higher inter-center Coefficient of Variation (CV). This variance is primarily driven by micro-precipitation events during acoustic dispensing. CAS 14359-62-7 offers an optimal balance of mid-nanomolar potency and excellent solubility, making it a superior benchmark for validating HTS reproducibility.
In multi-center studies, reproducibility is not achieved by merely sharing a protocol document; it is achieved by engineering self-validating steps into the workflow [3]. The following protocol for evaluating CAS 14359-62-7 utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), specifically chosen to mitigate the auto-fluorescence common to the phenothiazine core.
Step 1: Acoustic Compound Dispensing
Action: Dispense 10 nL of CAS 14359-62-7 (from a 10 mM DMSO stock) into 384-well assay plates using an automated acoustic liquid handler.
Causality: Traditional tip-based pipetting introduces shear stress and carryover. Acoustic dispensing uses sound energy to transfer exact nanoliter volumes, eliminating tip-induced variance and standardizing the DMSO concentration to a strict 0.1% final volume. This is critical for maintaining the hydration state of the compound and preventing precipitation [5].
Step 2: Membrane Preparation & Receptor Addition
Action: Add 5 µL of D2R-expressing CHO cell membrane preparation (standardized to 2 µg protein/well) suspended in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4).
Causality: The inclusion of 0.1% BSA prevents non-specific binding of the highly lipophilic phenothiazine to the polystyrene microplate walls. Standardizing the protein concentration prevents receptor depletion artifacts, ensuring the assay operates under pseudo-first-order kinetics.
Action: Add 5 µL of a fluorescently labeled D2R antagonist tracer (e.g., a terbium-coupled spiperone derivative) at a concentration equal to its Kd. Incubate in the dark at room temperature for exactly 60 minutes.
Causality: A 60-minute incubation is mandatory to reach thermodynamic equilibrium. Reading the plate before steady-state is achieved is a primary cause of intra-plate variance (edge effects) in multi-center campaigns.
Step 4: Time-Resolved Readout and Z'-Factor Calculation
Action: Read the plate using a microplate reader with a 100 µs delay and 200 µs integration time (Excitation: 337 nm; Emission: 665 nm / 615 nm ratio). Calculate the Z'-factor for every plate.
Causality: The 100 µs delay allows the short-lived auto-fluorescence of CAS 14359-62-7 to decay before capturing the long-lived emission of the terbium cryptate. A plate is only validated if the Z'-factor is > 0.6 [4]. This internal QC metric acts as a strict gatekeeper, making the system self-validating.
Achieving reproducibility in multi-center screening requires more than standardized reagents; it demands an intimate understanding of the compound's physical chemistry and the assay's kinetic limitations. By utilizing acoustic dispensing and time-resolved readouts, CAS 14359-62-7 serves as a highly reliable, reproducible phenothiazine benchmark for D2 receptor HTS campaigns, outperforming traditional analogs in inter-laboratory consistency.
References
Biologically active conformers of phenothiazines and thioxanthenes. Further evidence for a ligand model of dopamine D2 receptor antagonists. PubMed / National Institutes of Health.1
Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. European Journal of Pharmacology / National Institutes of Health. 2
FIMM participates in HTS reproducibility study. Helsinki Institute of Life Science (HiLIFE). 3
Statistics and Decision Making in High-Throughput Screening. ResearchGate. 4
Personal protective equipment for handling 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride
As a Senior Application Scientist, I recognize that handling specialized biochemicals requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the molecule to engineer a fail-...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling specialized biochemicals requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the molecule to engineer a fail-safe operational environment. 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride (CAS: 14359-62-7) is a potent phenothiazine derivative utilized extensively in proteomics and drug development[1].
Because of its specific physicochemical properties—namely its high lipophilicity, light sensitivity, and propensity to form fine, easily aerosolized hydrochloride salt dust—standard laboratory precautions are insufficient. This guide provides a self-validating, step-by-step framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.
Mechanistic Toxicology & Hazard Profile
To understand why specific PPE is required, we must examine the toxicokinetics of the phenothiazine class. Phenothiazines are highly lipid-soluble, which allows for rapid transdermal and mucosal absorption [2]. If systemic exposure occurs (either via inhalation of dust or skin contact), the molecule antagonizes central dopamine (D2), histamine (H1), and muscarinic (M1) receptors. This can lead to severe central nervous system (CNS) depression, orthostatic hypotension, and extrapyramidal (motor) symptoms[2]. Furthermore, phenothiazine derivatives are potent skin sensitizers and exhibit extreme toxicity to aquatic ecosystems [3].
Inadvertent ingestion of aerosolized dust must be prevented via strict respiratory and hand hygiene.
Skin Sensitization
Category 1 (H317)
Direct dermal contact can trigger severe allergic contact dermatitis. Chemical-resistant barriers are mandatory.
Target Organ Toxicity
Category 2 (H373)
Prolonged, low-dose exposure affects the blood, liver, and nervous system.
Aquatic Toxicity
Acute/Chronic 1 (H410)
Strict environmental containment is required; aqueous waste cannot be discharged into municipal drains.
Core Personal Protective Equipment (PPE) Matrix
The following PPE matrix is engineered to break the chain of exposure, specifically targeting the aerosolization of the hydrochloride salt and the transdermal absorption of the lipophilic core.
Table 2: Required PPE and Scientific Rationale
PPE Category
Specification & Standard
Causality & Scientific Rationale
Hand Protection
Nitrile or Neoprene gloves (≥0.11 mm thickness); EN 374 / US F739 compliant [4].
Phenothiazines are highly lipophilic. Nitrile provides an excellent chemical barrier against transdermal penetration while maintaining tactile dexterity for precise analytical weighing.
Eye Protection
Chemical splash goggles; OSHA 29 CFR 1910.133 or EN 166 compliant[3].
Prevents mucosal absorption of airborne hydrochloride salt dust, which can cause severe ocular irritation and rapid systemic entry.
Respiratory
N95, P100, or FFP3 particulate respirator (NIOSH/EN 149 approved) [3].
Mandatory if weighing outside a containment hood. Inhalation of fine dust bypasses first-pass hepatic metabolism, accelerating CNS toxicity.
Body Protection
Flame-resistant (FR) lab coat with fitted cuffs; closed-toe non-porous shoes.
Prevents accumulation of chemical dust on personal clothing, mitigating chronic, low-dose exposure risks (H373).
Operational Workflow & Handling Protocol
Every protocol in the laboratory must be a self-validating system. The following methodology ensures that your environmental controls and PPE are functioning correctly before the chemical vial is ever opened.
Step 1: Environmental & Equipment Validation
Fume Hood Certification: Ensure the chemical fume hood is operational.
Self-Validating Check: Tape a small, thin strip of a delicate laboratory wipe (e.g., Kimwipe) to the bottom of the sash. A continuous inward flutter visually validates active negative pressure (80–120 FPM) before you open the chemical container.
Lighting Adjustments: 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride is highly light-sensitive. Dim the ambient room lighting and prepare amber or actinic glassware for your reaction setup to prevent photo-degradation.
Step 2: PPE Donning & Integrity Verification
Glove Selection: Don EN 374 compliant Nitrile or Neoprene gloves [4].
Self-Validating Check: Prior to donning, trap air inside the glove and roll the cuff tight. Squeeze the glove to ensure no micro-punctures exist (it should hold pressure like a balloon). Discard if any pressure loss is detected.
Respirator & Eye Protection: Don your splash goggles and, if required by your specific risk assessment, a fitted particulate respirator.
Step 3: Precision Weighing & Transfer
Place an anti-static weighing boat on the analytical balance inside the fume hood.
Causality: Hydrochloride salt formulations frequently carry a static charge. Using standard plastic boats can cause the fine powder to repel, jump, and aerosolize upon contact with metal spatulas.
Use a grounded, non-sparking micro-spatula to carefully transfer the solid.
Immediately seal the source vial and flush the headspace with an inert gas (Argon or Nitrogen).
Causality: Phenothiazines undergo rapid oxidative degradation when exposed to atmospheric oxygen and humidity.
Step 4: Decontamination
Wipe down the balance and fume hood surface with a damp, disposable specialized laboratory wipe (moistened with 70% ethanol or water) to capture any invisible micro-dust.
Doff gloves using the "glove-in-glove" technique to avoid skin contact with the outer surface. Wash hands immediately with soap and water.
Spill Response and Disposal Plan
Accidental releases require immediate, methodical action to prevent aerosolization and environmental contamination.
Minor Spill (<50g): Do NOT dry sweep. Dry sweeping immediately aerosolizes the toxic dust. Gently cover the spill with damp absorbent paper towels. Carefully scoop the damp material using a non-sparking tool into a hazardous waste container.
Major Spill (>50g): Evacuate the immediate area. Personnel wearing full PPE (including a P100 respirator) should use a HEPA-filtered vacuum to collect the powder [3].
Disposal: Place all contaminated wipes, PPE, and collected chemical into a clearly labeled, sealable hazardous waste container. Dispose of via a licensed hazardous waste contractor in compliance with local EPA/RCRA regulations. Do not flush into the municipal sewer system due to extreme aquatic toxicity (H410) [3].
Operational Safety Workflow
Workflow for safe handling, spill response, and disposal of phenothiazine derivatives.
References
Title: Phenothiazines and butyrophenones - Toxicology Library
Source: Life in the Fast Lane (LITFL)
URL: [Link]
Title: NIOSH Recommendations for Chemical Protective Clothing
Source: Centers for Disease Control and Prevention (CDC)
URL: [Link]
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